The table below summarizes the key technical data for gossypin:
| Property | Specification |
|---|---|
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [1] [2] |
| Molecular Formula | C₂₁H₂₀O₁₃ [1] [2] |
| Molecular Weight | 480.38 g/mol [1] [2] |
| CAS Registry Number | 652-78-8 [1] [2] [3] |
| Purity | >98% (as available from commercial suppliers) [4] [1] |
| Melting Point | 229-230 °C (dec.) [5] [2] |
| Physical Form | Yellow crystalline solid [5] |
| Solubility | Soluble in DMSO; markedly soluble in water due to the presence of a glucose moiety [5] [1] |
The following methodology is based on a 2025 study investigating this compound's effects on HT-29 human colorectal cancer cells [4].
This compound induces cell death in HT-29 colorectal cancer cells through coordinated apoptosis and autophagy, mediated by the MAPK/JNK signaling pathway [4].
Mechanism of this compound-induced cell death in HT-29 cancer cells via MAPK/JNK pathway.
While promising, this compound faces development challenges. Its high water solubility makes complete purification difficult, and flavonoids can be labile during processing [5]. Advanced formulation strategies show potential:
Gossypin is a bioactive flavonol glucoside predominantly isolated from various species of the Malvaceae family, particularly Hibiscus vitifolius, Hibiscus esculentus, and Gossypium indicum. This compound has garnered significant attention in pharmaceutical research due to its multifaceted therapeutic potential and favorable safety profile. This compound represents a glycosylated derivative of gossypetin, with its chemical structure characterized by the presence of a glucose moiety at the C-8 position, which significantly enhances its water solubility compared to other flavonols [1]. This structural feature differentiates this compound from its aglycone counterpart and contributes to its distinct pharmacological behavior and improved bioavailability profiles in biological systems. The compound exists as a yellow crystalline solid with a relatively high melting point of 229-230°C, exhibiting marked solubility in aqueous environments but reduced solubility in alcoholic and other organic solvents due to the presence of the hydrophilic glucose group [1].
The growing interest in this compound within the scientific community stems from its diverse biological activities, including demonstrated anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. As research into natural products continues to expand, this compound has emerged as a promising candidate for drug development due to its balanced efficacy and safety profile, with several studies reporting minimal adverse effects compared to synthetic pharmaceuticals [1]. This technical guide comprehensively examines the chemical properties, quantitative bioactivity data, experimental methodologies, molecular mechanisms, and research challenges associated with this compound, providing researchers and drug development professionals with a thorough reference for advancing investigations into this promising phytoconstituent.
Table: Basic Chemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-4H-chromen-8-yl β-D-glucopyranoside |
| Molecular Formula | C₂₁H₂₀O₁₃ |
| Molar Mass | 480.38 g/mol |
| Physical Form | Yellow crystalline solid |
| Melting Point | 229-230°C |
| Water Solubility | Highly soluble |
| Organic Solvent Solubility | Sparingly soluble |
| Glycosylation Site | C-8 position of gossypetin |
This compound's chemical structure is based on the flavonol backbone with a distinctive glycosylation pattern that profoundly influences its physicochemical properties and biological activity. The compound's core consists of the characteristic 3-hydroxyflavone structure with multiple hydroxyl groups positioned at the 3, 5, 7, 3', and 4' positions of the flavonoid skeleton, contributing to its strong antioxidant potential through free radical scavenging mechanisms [2]. The glucose moiety attached at the C-8 position represents a relatively uncommon glycosylation site in flavonoids, which not only enhances water solubility but also potentially protects the molecule from rapid metabolic degradation, thereby extending its biological half-life [1]. This structural configuration places this compound in a unique position among flavonol glycosides, as most common flavonol glycosides are typically glycosylated at the C-3 or C-7 positions.
The ortho-dihydroxy arrangement on the B-ring (catechol structure) contributes significantly to this compound's electron-donating capacity and metal-chelating potential, while the conjugated system between the A and C rings allows for effective electron delocalization, stabilizing free radical species formed during antioxidant reactions [2]. The presence of the carbonyl group at C-4 and the double bond between C-2 and C-3 creates a system that is essential for maximal antioxidant activity and likely contributes to the compound's enzyme inhibition capabilities through interactions with protein active sites [3]. These structural features collectively enable this compound to interact with diverse biological targets, explaining its broad pharmacological profile, which spans anti-inflammatory, anticancer, antidiabetic, and neuroprotective activities, as documented in various in vitro and in vivo studies [1].
Table: Experimentally Determined Antioxidant Activities of this compound and Related Compounds
| Compound | DPPH Scavenging (TEAC mM/g) | FRAP Reducing Power (TEAC mM/g) | Experimental Conditions |
|---|---|---|---|
| This compound | 41.68 ± N/A | 126.28 ± N/A | Concentrations: 50-250 μM/mL; Assay: DPPH and FRAP with Trolox equivalent [3] |
| Gossypetin | 111.53 ± N/A | 155.24 ± N/A | Same as above [3] |
| Hibifolin | 39.99 ± N/A | 94.67 ± N/A | Same as above [3] |
The quantitative assessment of this compound's bioactivity reveals a moderate free radical scavenging capacity coupled with a significantly strong reducing power, as evidenced by the disparity between its DPPH and FRAP values. This pattern suggests that this compound may be particularly effective in redox-based mechanisms involving electron transfer, which could explain its efficacy in mitigating oxidative stress in biological systems [3]. When compared to its aglycone form, gossypetin, this compound demonstrates approximately 2.7-fold lower radical scavenging activity but maintains a relatively robust reducing capacity at nearly 81% of gossypetin's FRAP value. This reduction in antioxidant potency following glycosylation is consistent with structure-activity relationship principles for flavonoids, where free hydroxyl groups typically contribute more significantly to radical scavenging than their glycosylated counterparts [2]. Nevertheless, this compound's balanced antioxidant profile positions it as a viable candidate for applications where sustained antioxidant protection is more valuable than potent immediate radical quenching.
Table: Documented Pharmacological Activities of this compound
| Pharmacological Activity | Experimental Model | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Anticancer | In vitro cancer models | Dose-dependent inhibition of colony formation; cell cycle arrest | Inhibition of VEGF-induced angiogenesis; suppression of tumor neovascularization [1] |
| Anti-inflammatory | Animal models of inflammation | Reduction of pro-inflammatory cytokines | Inhibition of TNF-α, IL-1β, and IL-6 expression; modulation of inflammatory signaling pathways [1] |
| Neuroprotective | Mouse seizure model | Prevention of PTZ-induced kindling | Reduction of oxidative stress during epilepsy; attenuation of seizure development [1] |
| Analgesic | Experimental pain models | Increased pain threshold | Modulation of pain pathways in nervous system [1] |
| Cardioprotective | Ischemia/reperfusion injury models | Preservation of cardiac function | Modulation of oxidative stress; reduction of inflammatory cytokines [1] |
Beyond its antioxidant properties, this compound demonstrates diverse therapeutic effects across multiple disease models. The compound's antiproliferative activity against cancer cells appears to involve multiple mechanisms, including cell cycle arrest and inhibition of vascular endothelial growth factor (VEGF)-mediated angiogenesis, which collectively suppress tumor growth and metastasis [1]. Its anti-inflammatory effects are mediated through the downregulation of key pro-inflammatory cytokines and modulation of critical signaling pathways, while its neuroprotective properties involve the reduction of oxidative stress in neurological disorders [1]. The breadth of this compound's pharmacological activities, combined with its minimal toxicity profile, positions it as a promising multi-target therapeutic agent worthy of further investigation for clinical applications.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay serves as a standardized method for evaluating the free radical scavenging capacity of this compound and related flavonols. The experimental protocol begins with preparation of a 0.1 mM DPPH solution in methanol, which must be freshly prepared and protected from light to prevent degradation [3]. Test samples of this compound are prepared in a concentration series (typically 50, 100, 150, 200, and 250 μM/mL) in a 1% DMSO in methanol solution. The assay is performed in a 96-well microplate format, where 50 μL of each this compound concentration is combined with 150 μL of the DPPH solution. The reaction mixture is then incubated in darkness at room temperature for 30 minutes to allow complete reaction between the stable radical and antioxidant compounds [3]. Following incubation, absorbance is measured at 517 nm using a microplate reader, with methanol serving as the blank and DPPH solution without test compound as the control. The percentage inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100. Results are typically expressed as Trolox equivalents (TEAC, mM/g) to standardize comparison between compounds, and IC₅₀ values (concentration providing 50% inhibition) can be determined through nonlinear regression analysis of the concentration-response data [3].
The FRAP assay quantifies the reducing capacity of this compound based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) under acidic conditions. The assay requires fresh preparation of the FRAP reagent by combining 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio [3]. Similar to the DPPH assay, this compound samples are prepared in a concentration series (50-250 μg/mL) and 50 μL of each concentration is combined with 150 μL of FRAP reagent in a 96-well microplate. The reaction mixture is incubated at 37°C for 30 minutes to allow complete reduction of the ferric-tripyridyltriazine complex to the colored ferrous form [3]. Absorbance is then measured at 593 nm, with higher absorbance values indicating greater reducing power. Trolox is used as a reference standard, and results are expressed as TEAC (mM/g) to facilitate comparison between different antioxidant compounds. The FRAP assay provides complementary information to the DPPH method, specifically evaluating electron-donating capacity rather than radical scavenging activity, thus offering a more comprehensive understanding of this compound's antioxidant mechanisms [3].
For both antioxidant assays, proper sample preparation is critical for obtaining reliable and reproducible results. This compound standard should be obtained from commercial sources with certified purity (≥95%) and prepared as stock solutions in 1% DMSO in methanol at concentrations of 50, 100, 150, 200, and 250 μM/mL [3]. These stock solutions should be stored at -20°C until analysis to prevent degradation, with working solutions prepared immediately before experimentation by diluting with methanol or appropriate buffers. All dilutions must be prepared under standardized laboratory conditions to minimize variability, and stock solutions should be evaluated for stability prior to extensive experimentation. For quantitative analysis, all experiments should be performed in triplicate measurements to ensure statistical reliability, with results presented as mean ± standard deviation. Statistical analyses typically employ one-way analysis of variance (ANOVA) followed by Tukey's post hoc test to determine significant differences between treatment groups, with a significance level set at p < 0.05 [3]. This rigorous methodological approach ensures the generation of high-quality, reproducible data on this compound's antioxidant properties.
This compound's multitarget pharmacological mechanisms across therapeutic areas.
This compound exerts its diverse pharmacological effects through multi-target mechanisms that involve modulation of various cellular signaling pathways. The compound's antioxidant activity primarily stems from its ability to directly scavenge free radicals through its phenolic hydroxyl groups, reduce ferric ions, and chelate pro-oxidant metal ions, thereby preventing Fenton chemistry-based oxidative damage [3] [2]. These antioxidant properties contribute significantly to this compound's anti-inflammatory effects, as oxidative stress and inflammation are closely interconnected pathological processes. Additionally, this compound demonstrates direct anti-inflammatory action by suppressing the expression of key pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, and inhibiting the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) [1]. This cytokine modulation likely occurs through interference with NF-κB and other inflammatory signaling cascades, though the precise molecular targets require further elucidation.
The anticancer mechanisms of this compound involve multiple complementary pathways, including inhibition of vascular endothelial growth factor (VEGF)-induced angiogenesis, induction of cell cycle arrest, and promotion of apoptosis in cancer cells [1]. This compound has been shown to suppress tumor neovascularization by limiting vascular permeability and inhibiting endothelial cell proliferation, thereby starving tumors of essential nutrients and oxygen. The compound also demonstrates neuroprotective properties through reduction of oxidative stress in neurological environments and inhibition of neuronal apoptosis, which has shown particular promise in experimental models of epilepsy [1]. In metabolic disorders, this compound exhibits potential antidiabetic effects that may be mediated through enhancement of insulin sensitivity and regulation of blood glucose levels, possibly involving the AMPK signaling pathway [1]. This multifaceted mechanism of action, targeting multiple interconnected pathological processes, makes this compound a promising candidate for the development of multi-target therapeutic agents, particularly for complex diseases with multifactorial pathogenesis such as cancer, neurodegenerative disorders, and metabolic syndromes.
Despite its significant therapeutic potential, this compound research faces several substantial challenges that have limited its translational progress. A primary limitation concerns the compound's extraction and purification difficulties, as this compound is typically found in complex plant matrices alongside structurally similar flavonoids, making isolation challenging with conventional separation techniques [1]. Furthermore, this compound demonstrates formulation stability issues due to its labile chemical structure, which is prone to degradation and activity loss during processing and storage. The compound's hygroscopic nature and incompatibility with strong oxidizers necessitate specialized handling and storage conditions, further complicating its pharmaceutical development [1]. While this compound exhibits better water solubility than many other flavonols due to its glycosylation, this property also creates challenges for extraction using anhydrous organic solvents, potentially resulting in products containing residual mineral matter that affects purity and characterization [1]. These technical hurdles have collectively impeded the advancement of this compound from preclinical studies to clinical applications.
Table: Nanotechnology Strategies to Overcome this compound Research Challenges
| Challenge | Nanotechnology Solution | Benefits Achieved |
|---|---|---|
| Low Solubility in Organic Solvents | Proniosomal gel formulations | Enhanced skin penetration for topical melanoma treatment [1] |
| Poor Bioavailability | Liposomal encapsulation | Improved delivery across biological barriers; enhanced efficacy in seizure models [1] |
| Chemical Instability | Single-walled carbon nanotube (SWCNT) complexes | Increased stability and number of active sites [1] |
| Extraction and Purification Difficulties | Advanced chromatographic techniques (HPLC, LC-MS, HPTLC) | Higher purity extracts; better characterization [1] |
Innovative nanotechnology approaches have emerged as promising strategies to overcome these limitations and enhance this compound's therapeutic potential. The development of proniosomal drug delivery systems has demonstrated improved dermal penetration and sustained release properties for this compound, making it more suitable for topical applications such as melanoma treatment [1]. Similarly, liposomal encapsulation of this compound has shown enhanced protection against oxidative stress in epilepsy models, significantly slowing seizure progression in animal studies by improving bioavailability and extending circulation time [1]. Advanced analytical techniques including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectroscopy (LC-MS), and high-performance thin layer chromatography (HPTLC) have enabled more efficient isolation and characterization of this compound from complex plant matrices [1]. Furthermore, computational modeling approaches such as NMR spectra with GIAO approximation have revealed that complexation with single-walled carbon nanotubes (SWCNTs) increases the number of accessible active sites in this compound molecules, potentially enhancing its biological activity [1]. These technological innovations collectively address the principal challenges in this compound research and create new opportunities for its development as a viable therapeutic agent.
This compound represents a promising flavonol glucoside with demonstrated multifaceted therapeutic potential, spanning antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory activities. The compound's unique chemical structure, characterized by C-8 glycosylation, confers advantageous solubility properties while maintaining significant biological activity. Current research has provided substantial in vitro and in vivo evidence supporting this compound's pharmacological potential, with quantitative data revealing its moderate free radical scavenging capacity (DPPH TEAC: 41.68 mM/g) coupled with strong reducing power (FRAP TEAC: 126.28 mM/g) [3]. The compound's multi-target mechanism of action, affecting various cellular signaling pathways, positions it as a promising candidate for addressing complex multifactorial diseases.
Gossypin is a bioactive flavonoid naturally occurring in plants of the Malvaceae family, particularly Hibiscus vitifolius and various Gossypium (cotton) species. Chemically classified as 3,3′,4′,5,7,8-hexahydroxyflavone 8-glucoside, this compound represents the glycosylated form of gossypetin, with its sugar moiety significantly influencing its solubility, bioavailability, and biological activity [1] [2]. This flavonoid has attracted considerable scientific interest due to its multifaceted pharmacological profile, which encompasses potent anti-inflammatory, antioxidant, analgesic, and anticancer properties [3] [4]. The compound's significance in inflammation research stems from its ability to simultaneously target multiple inflammatory pathways, offering potential advantages over single-target therapeutic agents. This technical guide comprehensively examines the molecular mechanisms, experimental evidence, and therapeutic potential of this compound as an anti-inflammatory agent, providing researchers and drug development professionals with detailed insights necessary for advancing investigative and translational applications.
Recent investigations into this compound's anti-inflammatory activity have revealed a complex mechanism of action involving the modulation of several key inflammatory signaling pathways and mediators. The broad-spectrum anti-inflammatory effects observed in various experimental models position this compound as a promising candidate for the development of novel anti-inflammatory therapies, particularly for chronic inflammatory conditions where current treatments remain unsatisfactory due to limited efficacy or significant side effects [5] [6]. This guide synthesizes current scientific understanding of this compound's anti-inflammatory properties, with particular emphasis on mechanistic insights, quantitative efficacy data, and standardized experimental approaches for evaluating its activity.
The NF-κB signaling pathway represents a central mechanism underlying this compound's anti-inflammatory activity. Research demonstrates that this compound specifically inhibits the transforming growth factor beta-activated kinase-1 (TAK1)-mediated NF-κB activation pathway, thereby preventing the phosphorylation and degradation of IκBα, which subsequently impairs the nuclear translocation of the p65 subunit and suppresses the expression of NF-κB-regulated genes [7] [8]. This mechanism results in the downregulation of pro-inflammatory mediators including cytokines (TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and enzymes such as cyclooxygenase-2 (COX-2) [7] [8] [4].
Through this NF-κB inhibitory activity, this compound modulates the expression of various gene products involved in cell survival, proliferation, angiogenesis, and invasion, including IAP2, XIAP, Bcl-2, Bcl-xL, survivin, c-myc, cyclin D1, and matrix metalloprotease-9 (MMP-9) [7] [8]. This multifaceted suppression of NF-κB-mediated inflammation positions this compound as a promising therapeutic candidate for various chronic inflammatory disorders where NF-κB signaling plays a pathogenic role. The specificity of this action is highlighted by research showing that this compound, but not its aglycone analog gossypetin, effectively inhibits NF-κB activation [8], underscoring the importance of the glucosyl moiety in its anti-inflammatory activity.
Beyond NF-κB inhibition, this compound demonstrates significant modulatory effects on the MAPK signaling pathway, particularly through the activation of the JNK and p38 subpathways. In studies utilizing HT-29 human colorectal cancer cells, this compound treatment resulted in concentration-dependent increases in phosphorylated JNK and p38 levels [1]. When the JNK pathway was inhibited using SP600125, this compound-induced apoptosis and autophagy were significantly attenuated, confirming the functional importance of JNK activation in this compound's cellular effects [1].
This JNK pathway activation contributes to this compound's pro-apoptotic and autophagic responses in inflammatory contexts, particularly in scenarios where cellular inflammation promotes survival and proliferation. The MAPK/JNK pathway modulation represents a complementary mechanism to NF-κB inhibition, enabling this compound to target inflammatory processes through multiple simultaneous approaches. This multi-target action may enhance its therapeutic efficacy, particularly in complex inflammatory conditions characterized by redundant signaling pathways.
This compound demonstrates potent regulatory effects on inflammatory cytokines and chemokines across various experimental models. In a rat model of collagen-induced arthritis, this compound treatment significantly suppressed pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 while modulating the expression of various inflammatory mediators such as PGE2, COX-2, NF-κB, and VEGF [5]. This broad cytokine-regulating activity contributes to this compound's ability to mitigate inflammatory cascades and prevent tissue damage in inflammatory pathologies.
Additionally, this compound has been shown to inhibit cytokine production in human osteosarcoma cell lines, reducing autocrine production of proinflammatory cytokines including IL-6, IL-1β, and IL-12p70 [9]. This cytokine-suppressive activity extends beyond specialized immune cells to include malignant cells, suggesting a fundamental effect on inflammatory signaling regardless of cell type. The ability to simultaneously target multiple cytokines positions this compound as a promising candidate for cytokine storm-related conditions, where single cytokine inhibition often proves insufficient.
The anti-inflammatory activity of this compound extends to inflammasome regulation, particularly through the suppression of NLRP3 inflammasome activation. In a rat model of sepsis-induced acute lung injury, this compound treatment significantly reduced mRNA expression levels of NLRP3, NF-κB, IL-1β, and TNF-α, while also decreasing high mobility group box 1 (HMGβ1) protein expression [6]. This NLRP3 inflammasome inhibition represents a crucial mechanism for controlling the maturation and secretion of potent proinflammatory cytokines and regulating immune cell accumulation at inflammation sites.
This compound also demonstrates significant antioxidant properties that complement its anti-inflammatory activities. Through direct free radical scavenging and enhancement of endogenous antioxidant systems, this compound reduces oxidative stress that often coexists with and exacerbates inflammatory processes [2] [6] [10]. This dual antioxidant and anti-inflammatory profile enables this compound to simultaneously target interconnected pathological mechanisms, potentially providing superior therapeutic efficacy compared to agents addressing only one aspect of inflammation-mediated tissue damage.
The following diagram illustrates the key molecular pathways mediating this compound's anti-inflammatory effects:
Figure 1: Molecular Pathways of this compound's Anti-inflammatory Action. This compound targets multiple inflammatory signaling pathways including NF-κB inhibition, MAPK activation, cytokine suppression, and inflammasome regulation.
The therapeutic potential of this compound has been extensively investigated in a collagen-induced arthritis (CIA) rat model, which closely mimics human rheumatoid arthritis. In this experimental system, this compound administered orally at doses of 5, 10, and 15 mg/kg for 28 days demonstrated significant anti-arthritic effects by modulating multiple pathological processes [5]. Treatment resulted in substantial improvements in clinical parameters including reduced paw swelling, lower arthritis scores, and normalized body weight changes compared to untreated arthritic controls [5].
At the molecular level, this compound treatment suppressed key inflammatory mediators including prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), nuclear factor kappa-B (NF-κB), and vascular endothelial growth factor (VEGF) [5]. Additionally, this compound significantly inhibited matrix metalloproteinases (MMPs) including MMP-2, MMP-3, and MMP-9, which are crucial enzymes responsible for cartilage degradation in arthritic joints [5]. The compound also modulated the expression of various mRNAs involved in bone destruction, including TRAP, RANK, Ctsk, and RANKL, suggesting potential for protecting against inflammatory bone erosion [5]. These multifaceted effects position this compound as a promising candidate for rheumatoid arthritis treatment, potentially offering advantages over single-target approaches.
This compound has demonstrated significant protective effects in a cecal ligation and puncture (CLP)-induced polymicrobial sepsis model in rats, particularly against sepsis-associated acute lung injury [6]. This protective activity was attributed to this compound's ability to attenuate oxidative stress and suppress exacerbated inflammatory cascades in lung tissue [6]. This compound treatment normalized oxidative stress markers by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and enhanced antioxidant capacity [6].
Furthermore, this compound administration resulted in the downregulation of critical inflammatory mediators including NF-κB, HMGβ1, and NLRP3, which subsequently prevented excessive cytokine production and limited lung tissue damage [6]. Histopathological analyses confirmed that this compound treatment reduced inflammatory cell infiltration, alveolar congestion, and overall lung injury scores [6]. These findings suggest that this compound may represent a novel therapeutic approach for sepsis-induced acute lung injury, targeting both the oxidative and inflammatory components of this serious condition.
Beyond arthritis and sepsis models, this compound has demonstrated efficacy in other experimental inflammatory conditions. The compound has shown hepatoprotective effects in carbon tetrachloride-induced liver injury models, where it reduced inflammatory markers and oxidative stress while improving liver function parameters [10]. This protective activity was associated with this compound's antioxidant properties and its ability to modulate inflammatory signaling in hepatic tissue.
Additionally, this compound has exhibited analgesic activity in acetic acid-induced writhing tests in mice, reducing pain responses likely through its anti-inflammatory mechanisms and COX-2 inhibitory activity [4]. The broad-spectrum efficacy of this compound across diverse inflammatory models highlights its potential as a multi-purpose therapeutic agent for various inflammation-driven pathologies. The consistent demonstration of activity across different organ systems and disease models underscores the fundamental nature of its anti-inflammatory mechanisms and suggests potential applicability to multiple clinical contexts.
Table 1: Quantitative Anti-inflammatory Effects of this compound in Experimental Disease Models
| Disease Model | Dose/Concentration | Key Outcomes | Mechanistic Insights | Reference |
|---|---|---|---|---|
| Collagen-Induced Arthritis (Rat) | 5, 10, 15 mg/kg (oral, 28 days) | ↓ Paw swelling, arthritis scores; ↓ PGE2, COX-2, NF-κB, VEGF; ↓ MMP-2, MMP-3, MMP-9 | Inhibition of angiogenesis and inflammation; modulation of RANK/RANKL pathway | [5] |
| Sepsis-Induced Acute Lung Injury (Rat) | 10, 20 mg/kg (intraperitoneal) | ↑ SOD activity; ↓ MDA levels; ↓ NF-κB, HMGβ1, NLRP3 mRNA expression | Antioxidant protection; suppression of inflammasome activation | [6] |
| COX-2 Inhibition (In Vitro) | IC~50~ ratio: 0.14 (COX-2/COX-1) | Selective COX-2 inhibition; no effect on 5-LOX or 15-LOX | Specific cyclooxygenase-2 inhibition without lipoxygenase activity | [4] |
| Carrageenan-Induced Paw Edema (Rat) | 10, 30, 100 mg/kg (intraperitoneal) | Dose-dependent anti-inflammatory activity | Inhibition of acute inflammation | [4] |
| Acetic Acid-Induced Writhing (Mouse) | 100 mg/kg (intraperitoneal) | Significant antinociceptive activity | Peripheral analgesic effect likely via COX-2 inhibition | [4] |
Table 2: Comparative Analysis of this compound and Reference Agents in Anti-inflammatory Applications
| Compound | Anti-inflammatory Mechanism | Key Molecular Targets | Experimental Efficacy | Advantages/Limitations |
|---|---|---|---|---|
| This compound | Multiple pathway modulation | NF-κB, MAPK/JNK, COX-2, NLRP3, cytokines | Effective in arthritis, sepsis, lung injury models | Broad-spectrum activity; multi-target mechanism |
| Gossypetin (aglycone) | NF-κB inhibition; cytokine modulation | NF-κB, IL-6, IL-1β, IL-12p70 | Superior anti-proliferative effects in osteosarcoma | Enhanced cellular uptake but reduced solubility |
| Indomethacin (standard NSAID) | COX-1/COX-2 inhibition | Cyclooxygenase enzymes | Potent anti-inflammatory in standard models | Gastrointestinal toxicity concerns |
| Decamethasone (corticosteroid) | Generalized anti-inflammatory | Multiple inflammatory genes | High potency in various models | Significant adverse effects with chronic use |
The comparative data reveals this compound's distinctive profile as a multi-target anti-inflammatory agent with efficacy across various experimental models. Unlike conventional nonsteroidal anti-inflammatory drugs that primarily target cyclooxygenase enzymes, this compound simultaneously modulates multiple signaling pathways including NF-κB, MAPK/JNK, and inflammasome activity [1] [7] [6]. This broad mechanism of action may translate to enhanced efficacy in complex inflammatory conditions characterized by redundant inflammatory pathways. Additionally, this compound's favorable safety profile observed in experimental models suggests potential advantages over standard anti-inflammatory agents regarding side effect profiles, though comprehensive toxicological studies are needed to confirm this potential.
NF-κB Activation Inhibition Assay: To evaluate this compound's effect on NF-κB signaling, researchers typically employ cell lines (such as HEK-293 or macrophage lines) transfected with NF-κB reporter constructs. Cells are pre-treated with varying concentrations of this compound (typically 5-50 μM) for 2-4 hours before stimulation with TNF-α (10-20 ng/mL) or other NF-κB inducers for 6-8 hours. NF-κB activity is measured via luciferase reporter assays, while nuclear translocation of p65 is assessed by immunofluorescence microscopy or western blotting of nuclear fractions [7] [8]. Additionally, IκBα phosphorylation and degradation kinetics can be evaluated through western blot analysis at different time points following inflammatory stimulation.
COX-2 Enzyme Inhibition Assay: The COX-2 inhibitory activity of this compound can be quantified using in vitro enzymatic assays with recombinant human COX-2. The assay typically involves pre-incubating this compound with COX-2 enzyme for 10-15 minutes before adding arachidonic acid as substrate. COX-2 activity is measured by monitoring prostaglandin production via enzyme immunoassay or by using oxygen-sensitive probes to detect oxygen consumption during the conversion process [4]. For comparison, COX-1 inhibition should also be assessed to determine selectivity indices. The ratio of IC~50~ values (COX-2/COX-1) provides a measure of selectivity, with this compound demonstrating a ratio of 0.14, indicating significant COX-2 selectivity [4].
Cytokine Production Assays: To evaluate this compound's effects on inflammatory cytokine production, macrophage cell lines (such as RAW 264.7 or THP-1) are pre-treated with this compound (10-100 μM) for 1-2 hours before stimulation with LPS (100 ng/mL-1 μg/mL) for 6-24 hours. Culture supernatants are collected and analyzed for TNF-α, IL-1β, IL-6, and IL-12p70 levels using enzyme-linked immunosorbent assays (ELISA) [9]. For intracellular signaling analysis, cells can be harvested for western blotting to examine phosphorylation of signaling proteins (IKK, IκBα, JNK, p38) or for quantitative PCR to measure cytokine mRNA expression levels.
Carrageenan-Induced Paw Edema: This widely used model for acute inflammation involves administering this compound (10-100 mg/kg, intraperitoneally or orally) to rats or mice 30-60 minutes before subplantar injection of carrageenan (1% solution in saline) into the hind paw [4]. Paw volume is measured using plethysmometry at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage inhibition of edema is calculated by comparing paw volumes in this compound-treated animals with vehicle-treated controls. This model provides a rapid assessment of anti-inflammatory activity and allows for dose-response characterization.
Collagen-Induced Arthritis (CIA): For chronic inflammation evaluation, the CIA model in rats provides a robust system for assessing therapeutic potential in rheumatoid arthritis. Arthritis is induced by intradermal injection of bovine type II collagen (2 mg/mL) emulsified in complete Freund's adjuvant at the base of the tail [5]. This compound (5-15 mg/kg) is administered orally for 28 days after arthritis development. Assessment parameters include arthritis scoring (0-4 scale per paw), paw swelling measurements (using calipers), histopathological analysis of joint tissues (hematoxylin and eosin staining), and serum biomarker measurements (rheumatoid factor, inflammatory cytokines, MMPs) [5].
Sepsis-Induced Acute Lung Injury: The cecal ligation and puncture (CLP) model in rats mimics human polymicrobial sepsis and associated lung injury. Under anesthesia, the cecum is exposed, ligated, and punctured with a needle to allow fecal content leakage into the peritoneal cavity [6]. This compound (10-20 mg/kg) is administered intraperitoneally at defined time points post-surgery. Animals are monitored for clinical signs of sepsis, and lung tissues are collected for assessment of oxidative stress markers (SOD, MDA, GSH), inflammatory mediators (NF-κB, HMGβ1, NLRP3, cytokines) by qRT-PCR and ELISA, and histopathological evaluation using standardized lung injury scoring systems [6].
The following diagram illustrates a standardized experimental workflow for evaluating this compound's anti-inflammatory activity:
Figure 2: Experimental Workflow for Evaluating this compound's Anti-inflammatory Activity. A comprehensive approach integrating in vitro screening, in vivo validation, and mechanistic studies.
The accumulating evidence for this compound's anti-inflammatory efficacy across multiple experimental systems supports its potential translation to various clinical applications. The multi-target mechanism of action, simultaneously addressing NF-κB signaling, MAPK pathway activation, cytokine production, and inflammasome activity, positions this compound as a promising candidate for complex inflammatory disorders where single-target approaches often yield suboptimal results [1] [7] [6]. This broad activity profile may be particularly advantageous for chronic inflammatory conditions characterized by redundant inflammatory pathways and resistance to conventional therapies.
Current research gaps that warrant further investigation include comprehensive ADMET profiling (absorption, distribution, metabolism, excretion, and toxicity), formulation optimization to enhance bioavailability, and detailed dose-response relationships across different disease models. Future studies should also explore this compound's potential in combination therapies with existing anti-inflammatory agents, which may allow for enhanced efficacy or reduced dosing of conventional drugs with significant side effect profiles. Additionally, the structure-activity relationship of this compound analogs should be systematically investigated to identify potential derivatives with improved potency, selectivity, or pharmacokinetic properties.
The growing consumer preference for natural products and the increasing regulatory acceptance of botanically-derived therapeutics further support this compound's development potential [3] [10]. With ongoing advances in extraction methodologies and quality control standards for natural products, this compound represents a promising candidate for the next generation of evidence-based natural anti-inflammatory therapeutics that combine traditional knowledge with contemporary scientific validation.
This compound is a flavonol glucoside primarily isolated from various species of the Hibiscus genus and Gossypium indicum (cotton) within the Malvaceae family [1]. Its pharmacological potential is significant due to its wide range of biological activities and relatively favorable safety profile [1].
This compound has demonstrated a broad spectrum of pharmacological activities in various in vitro and in vivo studies. The table below summarizes the core findings and the level of evidence supporting them.
| Pharmacological Activity | Proposed Mechanism of Action | Experimental Model (Evidence Level) |
|---|---|---|
| Anticancer | Induces cell cycle arrest, inhibits tumor cell proliferation and VEGF-induced angiogenesis, limits vascular permeability [1]. | In vitro studies (Cell lines), In vivo studies (Animal models) [1]. |
| Neuropharmacological | Manages oxidative stress associated with epilepsy; delays the progression of seizures [1]. | In vivo study (Mouse model of PTZ kindling) [1]. |
| Antioxidant | Serves as a free radical scavenger, thereby reducing oxidative stress [1]. | Various in vitro assays and in vivo studies [1]. |
| Anti-inflammatory | Modulates inflammatory pathways; specific molecular targets not fully detailed in available reports [1]. | Various in vitro assays and in vivo studies [1]. |
The following diagram illustrates the multi-target mechanisms underlying this compound's anticancer activity, as described in the research:
Proposed multitarget anticancer mechanisms of this compound, based on in vitro and in vivo studies.
While complete protocols are beyond this guide's scope, key methodological insights from this compound research are outlined below.
The process of isolating this compound from plant material involves several steps and faces specific challenges [1]:
To improve the efficacy and delivery of this compound, advanced formulation strategies have been explored:
The workflow for developing these advanced this compound formulations can be summarized as follows:
Advanced formulation strategies to overcome this compound's physicochemical limitations.
The future of this compound research hinges on addressing current challenges and leveraging new technologies.
A crucial point for researchers is that This compound and gossypol are distinct compounds.
Gossypol demonstrates significant anticancer activity through multiple pathways and in various cancer models.
Table 1: Documented Anticancer Effects of Gossypol
| Cancer Model | Key Findings / Mechanism | Experimental Details | Citation |
|---|---|---|---|
| Cervical Cancer (HeLa cells) | Suppressed proliferation, migration, invasion. Modulated PI3K/AKT pathway; ↓ PIK3R2, GRB2, MAPK1. | Assays: CCK-8, wound healing, Transwell. Target Identification: Magnetic fishing with Fe3O4@Gossypol + HR-MS. Dose: 7.48-29.92 μmol·L⁻¹ for 48h. | [1] |
| Syngeneic Breast Cancer (ESC in mice) | 100% tumor prevention (pre-implantation); 72% reduction (post-implantation). Potent anti-angiogenic effect; ↓ VEGF expression. | Model: Ehrlich's Solid Carcinoma. Dose: 40 mg/kg/day, ip, 5 days. Analysis: Tumor incidence, VEGF immunohistochemistry. | [2] |
| Various Cancers (Pancreatic, Colon, Prostate, etc.) | Induces apoptosis via Bcl-2 family inhibition (BH3-mimetic), ER stress, and autophagy pathways. | Mechanism: BH3-mimetic, inhibits Bcl-2, Bcl-xL, Mcl-1. Triggers mitochondrial apoptosis pathway. | [2] [3] |
The following diagram illustrates the key signaling pathways involved in gossypol's anticancer activity, particularly in cervical cancer cells, based on the findings from [1]:
Beyond oncology, gossypol shows promise as an antimicrobial agent.
The therapeutic potential of gossypol is tempered by its significant toxicity, which is a major focus of current research.
Table 2: Summary of Gossypol Toxicity and Mitigation Strategies
| Toxicity Domain | Key Findings | Experimental Model & Dose | Citation |
|---|---|---|---|
| Reproductive Toxicity | Depleted ovarian follicles, impaired oocyte maturation (↓ polar body extrusion), ↑ apoptosis in granulosa cells. TRAEC risk score: 4.68 (moderate reproductive toxicant). | Model: Female ICR mice. Dose: 20 mg/kg/day, oral, 30 days. Cell Model: KGN cells. | [5] |
| General & Systemic Toxicity | Induced follicular degeneration in ovaries, inhibited spermatogenesis, caused liver/kidney/lung/spleen damage. Altered blood parameters (↑ neutrophils, ↓ lymphocytes). | Model: Male & female mice. Dose: 20, 40, 80 mg/kg, oral, 14 days. Analysis: Histopathology, hematology, transcriptomics. | [6] |
| Oxidative Stress & Immunosuppression | Suppressed antioxidant enzymes (SOD, GPx), ↑ lipid peroxidation (MDA), ↓ antibody production (IgG). | Model: Quails. Dose: 116.6 mg free gossypol/kg diet. | [7] |
| Mitigation Strategies | Feed additives (turmeric, probiotics, multi-enzymes, alpha-lipoic acid) effectively restored antioxidant function, improved immune response, and mitigated growth impairment. | Model: Quails. Additives: Given in gossypol-contaminated diet. | [7] |
For researcher reference, here are detailed methodologies for two critical experiments from the search results.
Target Fishing with Magnetic Microspheres [1]: This protocol identifies how gossypol's direct protein targets were discovered in cervical cancer cells.
In Vivo Anti-Tumor Efficacy [2]: This protocol assesses gossypol's preventative and therapeutic effects in a breast cancer model.
Cotton waste, comprising both agricultural by-products and industrial residues, represents a valuable and underutilized source of bioactive compounds with significant therapeutic potential. Recent studies have demonstrated that these waste streams contain substantial quantities of this compound, a flavonoid with documented anti-inflammatory, hepatoprotective, and antioxidant properties. The valorization of cotton waste aligns with circular economy principles while providing researchers with a sustainable source of this valuable compound for pharmaceutical development.
The agricultural waste generated during cotton cultivation consists primarily of the non-lint fraction remaining after seed removal, while industrial waste is produced during spinning and weaving processes. Traditionally, these materials have been disposed of through burning or landfilling, contributing to environmental challenges. However, research has confirmed that both waste types contain appreciable concentrations of this compound, making them viable starting materials for extraction [1]. The optimization of extraction protocols is essential to maximize yield while maintaining the compound's biological activity.
This compound (gossypetin-8-O-glucoside) is a flavonol glycoside that demonstrates multiple pharmacological activities relevant to drug development. Recent investigations have confirmed its potent antioxidant capabilities through free radical scavenging, significant anti-inflammatory effects in animal models, and notable hepatoprotective properties against chemical-induced liver injury [1]. These biological activities, combined with its natural origin, make this compound an attractive candidate for further pharmaceutical investigation.
Agricultural Waste: Consists of the non-lint fraction remaining after cottonseed removal during ginning, typically representing approximately 15% of the total non-lint material [1]. This material is often left to decompose in fields or used for low-value applications such as fertilizer production.
Industrial Waste: Generated during spinning and weaving processes in textile manufacturing, comprising approximately 4.7% of the total cotton fiber processed [1]. This pre-consumer waste represents a more consistent and homogeneous source material compared to agricultural waste.
Chemical Composition: Cotton waste contains a diverse array of metabolites, with analytical studies identifying at least 33 distinct compounds including gossypetin, various polyphenolics, and other therapeutic metabolites [1]. The specific composition varies based on cotton species (with Gossypium barbadense L. Giza 95 being particularly studied), growing conditions, and processing methods.
This compound is a flavonol glycoside characterized by a gossypetin backbone conjugated with a glucose moiety at the 8-position. This molecular structure contributes to its relatively polar nature compared to non-glycosylated flavonoids, influencing its solubility characteristics and extraction behavior. The presence of multiple hydroxyl groups distributed across the flavonoid skeleton is responsible for its significant antioxidant activity through free radical scavenging mechanisms [1].
Table 1: Cotton Waste Sources and Their Characteristics for this compound Extraction
| Waste Type | Source | This compound Content | Advantages | Limitations |
|---|---|---|---|---|
| Agricultural Waste | Non-lint fraction after seed removal | Variable based on cotton variety and processing | Readily available, low cost | Higher variability in composition |
| Industrial Waste | Spinning and weaving processes | More consistent between batches | Homogeneous composition, predictable yields | May require additional preprocessing |
The selection of appropriate extraction solvents is critical for optimizing this compound yield from cotton waste materials. Research has systematically evaluated various solvents, demonstrating significant differences in extraction efficiency:
Ethyl Acetate: This solvent has been identified as the most effective choice for this compound extraction, yielding approximately 14,826.2 μg/g of this compound from cotton waste material [1]. The intermediate polarity of ethyl acetate appears to be ideally suited for the selective extraction of this compound from the complex cotton waste matrix.
n-Butanol: Exhibits moderate extraction efficiency for this compound, with yields of approximately 8,751.4 μg/g reported [1]. Butanol's partial miscibility with water enables its use in sequential extraction protocols following initial defatting with non-polar solvents.
Aqueous and Hydroalcoholic Systems: While exhibiting lower extraction efficiency specifically for this compound, these solvents may extract a broader range of polar compounds from cotton waste, potentially valuable for obtaining complex mixtures with synergistic biological effects [1].
A systematic sequential extraction approach employing solvents of increasing polarity has been established to maximize this compound recovery while simultaneously isolating other valuable compounds:
Initial Defatting: Cotton waste material is first extracted with non-polar solvents such as petroleum ether or hexane to remove lipids, waxes, and chlorophyll [1].
Intermediate Extraction: The defatted material is subsequently processed using chloroform or dichloromethane to extract medium-polarity compounds including gossypol, which reaches concentrations of approximately 190.7 μg/g in these fractions [1].
This compound Extraction: The material is then extracted with ethyl acetate, which selectively recovers this compound with the highest efficiency [1].
Final Extraction: Residual polar compounds are recovered using n-butanol and aqueous methanol or ethanol to complete the exhaustive extraction process [1].
Table 2: Solvent Efficiency for this compound Extraction from Cotton Waste
| Solvent | Polarity Index | This compound Yield (μg/g) | Co-extracted Compounds | Applications |
|---|---|---|---|---|
| Petroleum Ether | 0.1 | Not reported | Lipids, waxes, chlorophyll | Initial defatting step |
| Chloroform | 4.1 | Low | Gossypol (190.7 μg/g), terpenoids | Gossypol-focused extraction |
| Ethyl Acetate | 4.4 | 14,826.2 | This compound, medium-polarity flavonoids | Primary this compound extraction |
| n-Butanol | 4.7 | 8,751.4 | This compound, various glycosides | Secondary this compound extraction |
| Water | 9.0 | Low | Polar compounds, sugars, tannins | Final extraction of polar residues |
While traditional solvent extraction remains the most documented method for this compound recovery from cotton waste, several advanced techniques show promise for improved efficiency:
Solid-State Fermentation: Utilizing specific microbial strains, particularly Bacillus species and yeasts, to biotransform cotton waste and potentially increase this compound bioavailability through enzymatic action [2]. This approach offers potential advantages including reduced solvent consumption and simultaneous detoxification of antinutritional factors like gossypol.
Acid-Assisted Extraction: Although more commonly applied for gossypol extraction, modifications of acidified solvent systems (particularly using GRAS-status acids like phosphoric or citric acid) may enhance this compound recovery through breakdown of plant cell walls [3].
Selective Precipitation: Following initial extraction, this compound can be further purified through pH-dependent precipitation techniques, potentially improving purity for pharmaceutical applications.
Objective: To extract and isolate this compound from cotton waste materials using a sequential solvent extraction method.
Materials:
Procedure:
Preprocessing: Reduce cotton waste to particle size of 1-2 mm using grinding equipment to increase surface area for extraction.
Initial Defatting:
Gossypol Extraction:
Primary this compound Extraction:
Secondary this compound Extraction:
Final Extraction:
Yield Optimization Notes:
Objective: To qualitatively and quantitatively analyze this compound content in cotton waste extracts.
Materials:
Chromatographic Conditions:
Quantification Procedure:
Validation Parameters:
The accurate quantification of this compound in cotton waste extracts requires robust chromatographic methods with appropriate validation parameters. The following approaches have been established:
HPLC-DAD Analysis: Utilizing a C18 reverse-phase column (4.6 × 150 mm, 3 μm) with a gradient mobile phase system consisting of 0.1% formic acid (eluent A) and acetonitrile (eluent B) [1]. The gradient program runs from 10% B to 90% B over 33 minutes, with this compound typically eluting at approximately 22 minutes under these conditions.
Detection Wavelength: Optimal detection is achieved at 254 nm, providing a balance of sensitivity and selectivity for this compound quantification [1].
Mass Spectrometric Confirmation: LC-ESI-MS/MS analysis using negative ion mode provides confirmation of this compound identity through characteristic fragmentation patterns [1].
To ensure reliability and reproducibility of this compound quantification, comprehensive method validation should include:
Linearity: Calibration curves should demonstrate R² > 0.999 across the working concentration range (typically 1-100 μg/mL) [1].
Precision: Intra-day and inter-day precision should show RSD < 2% for retention time and < 5% for peak area [1].
Accuracy: Recovery studies should demonstrate 95-105% recovery of this compound from spiked samples [1].
Sensitivity: Limit of detection (LOD) and quantification (LOQ) should be established at approximately 0.1 μg/mL and 0.5 μg/mL, respectively [1].
The following diagram illustrates the complete analytical workflow for this compound characterization from cotton waste:
This compound Characterization Workflow from Cotton Waste
This compound isolated from cotton waste has demonstrated multiple pharmacological activities in experimental models:
Anti-inflammatory Activity: Chloroform extracts of cotton waste containing this compound demonstrated significant reduction of carrageenan-induced acute edema in a rat paw model, comparable to standard anti-inflammatory drugs [1]. The anti-inflammatory mechanism appears to involve modulation of both inflammatory mediators and oxidative stress pathways.
Hepatoprotective Effects: In a carbon tetrachloride (CCl₄) chronic model of liver injury, this compound-containing extracts showed normalization of liver enzymes (AST and ALT), reduction in oxidative stress markers (MDA), and improvement in glutathione (GSH) levels [1]. Histopathological examination confirmed reduced hepatocellular degeneration and improved liver architecture.
Antioxidant Properties: this compound demonstrated potent free radical scavenging activity in multiple in vitro assays, contributing to its overall cytoprotective effects [1]. The catechol structure in the flavonoid skeleton is primarily responsible for this antioxidant activity.
Based on its pharmacological profile, this compound from cotton waste has potential applications in:
Hepatoprotective Formulations: Potential development as a protective adjunct against drug-induced liver injury or as a complementary approach to liver disorders.
Anti-inflammatory Preparations: Possible application in topical formulations for inflammatory skin conditions or as a systemic anti-inflammatory agent requiring further clinical evaluation.
Antioxidant Supplements: Potential use in nutraceutical products aimed at reducing oxidative stress associated with various chronic conditions.
The extraction of this compound from cotton waste represents a promising approach to valorizing agricultural and industrial by-products while obtaining a valuable compound with multiple demonstrated biological activities. The optimized protocol using ethyl acetate as the primary extraction solvent provides an efficient method for obtaining this compound with high yield and purity. The sequential extraction approach further allows for the simultaneous recovery of other valuable compounds such as gossypol, enhancing the overall value proposition of cotton waste utilization.
These application notes provide researchers with a comprehensive framework for this compound extraction and analysis, supporting further investigation into its potential pharmaceutical applications. The documented anti-inflammatory, hepatoprotective, and antioxidant activities justify continued research toward potential clinical applications of this cotton waste-derived compound.
The following protocol is synthesized from high-performance liquid chromatography (HPLC) fundamentals and phytochemical analysis practices. You should treat this as a starting point for method development and optimization.
1. Sample Preparation
2. Chromatographic Conditions The table below summarizes suggested starting conditions for separation, based on common practices for flavonoid analysis.
| Parameter | Proposed Condition | Rationale & Alternatives |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation; provides good capacity and resolution [3] [4]. |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol or Acetonitrile | Acidification improves peak shape for acidic analytes. Methanol is less aggressive for the column, while acetonitrile offers different selectivity [2] [4]. | | Gradient | Linear, e.g., 20% B to 80% B over 15-20 minutes | Effective for eluting a wide polarity range of compounds. Requires optimization for specific separation from co-extractives [2]. | | Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column [2]. | | Column Temp. | 35-40°C | Improves reproducibility and can enhance efficiency [2] [4]. | | Detection | UV-Vis/DAD: 254 nm or 295 nm | Gossypol-related compounds detected at 254 nm [3]; pyridoindole analogs (structurally informative) at ~295 nm [2]. DAD is preferred for peak purity. | | Injection Volume| 10-20 µL | Standard for analytical HPLC [2]. |
3. System Suitability Test (SST) Before running analytical batches, perform an SST to ensure the system is performing adequately. A common practice is to make six replicate injections of a standard solution [5]. Acceptance criteria often include:
For any analytical method to be used in regulated research or drug development, it must be validated. The table below outlines the key parameters as per International Council for Harmonisation (ICH) guidelines [6] [5].
| Validation Parameter | Objective | Recommended Procedure & Acceptance | | :--- | :--- | :--- | | Specificity | To confirm the method can distinguish this compound from other components. | Analyze blank matrix and spiked matrix. There should be no interference at the retention time of this compound. Peak purity assessment via DAD or MS is ideal [6]. | | Linearity & Range| To demonstrate a proportional relationship between concentration and detector response. | Test at least 5 concentrations across the expected range. A correlation coefficient (r² > 0.998) is typically required [4]. | | Accuracy | To measure the closeness of results to the true value. | Perform recovery studies by spiking known amounts of this compound into the matrix at multiple levels (e.g., 80%, 100%, 120%). Recovery should be within 90-110% for the assay level [6]. | | Precision | To measure the degree of scatter in a series of measurements. | Repeatability (Intra-day): Analyze multiple replicates (n=6) at 100% concentration; RSD < 2% [5]. Intermediate Precision (Inter-day): Another analyst/instrument/day; RSD < 3% for combined data [6]. | | Limit of Detection (LOD) & Quantification (LOQ) | To determine the lowest detectable and quantifiable amounts. | LOD is typically a signal-to-noise ratio of 3:1. LOQ is a signal-to-noise of 10:1 and should be quantifiable with precision (RSD < 5-10%) and accuracy [5]. | | Robustness | To evaluate the method's resilience to small, deliberate changes in parameters. | Assess impact of small changes in flow rate (±0.1 mL/min), column temperature (±2°C), or mobile phase pH (±0.1). The method should remain unaffected [6]. |
The following workflow diagrams the process of developing and validating the HPLC method for this compound.
Gossypin (C₂₁H₂₀O₁₃), a flavanol glucoside predominantly isolated from Hibiscus species including H. esculentus, H. vitifolius, and Gossypium indicum, has garnered significant scientific interest due to its diverse pharmacological properties. This compound exhibits potent antioxidant, anti-inflammatory, and antitumor activities, with specific demonstrated efficacy against various cancer cell lines, including human melanoma (A-375) and colorectal carcinoma (HT-29) [1] [2]. This compound functions through multiple mechanisms, including selective dual inhibition of V-RAF murine sarcoma viral oncogene homolog B1 (BRAF) and cyclin-dependent kinase 4 (CDK4), inhibition of NF-κB activation pathway, and induction of apoptosis and autophagy via the MAPK/JNK pathway [3] [2]. Despite its promising therapeutic potential, this compound faces challenges in conventional delivery routes due to its limited solubility in anhydrous organic solvents and suboptimal bioavailability, necessitating advanced drug delivery strategies for effective therapeutic application.
Proniosomal gel systems have emerged as innovative vesicular carriers that effectively address these delivery challenges. These non-ionic surfactant-based vesicles offer enhanced skin permeation, sustained release properties, and improved stability compared to conventional formulations. The proniosome approach involves creating a dry formulation that spontaneously forms niosomal dispersions upon hydration, providing significant advantages for topical application [3] [4]. For melanoma therapy, topical delivery systems offer distinct benefits, including localized drug delivery, reduced systemic exposure, and improved patient compliance compared to oral or injectable routes. The development of this compound-loaded proniosomal gel (GPG) represents a promising strategy to leverage the compound's anticancer properties while overcoming its physicochemical limitations through advanced formulation technology [3] [5] [4].
Table 1: Key Characteristics of this compound and Proniosomal Gel Delivery System
| Parameter | This compound Characteristics | Proniosomal Gel Advantages |
|---|---|---|
| Chemical Structure | Flavanol glucoside with multiple hydroxyl groups | Vesicular structure with non-ionic surfactants |
| Molecular Weight | 456.38 g/mol | - |
| Solubility | Highly soluble in water, less soluble in organic solvents | Enhanced delivery of hydrophilic compounds |
| Melting Point | 229-230°C | - |
| Anticancer Mechanism | BRAF and CDK4 inhibition, MAPK/JNK pathway activation, apoptosis induction | Targeted delivery to cancer cells |
| Delivery Challenges | Limited transdermal permeation, stability issues | Enhanced skin penetration, improved stability |
| Storage Considerations | Hygroscopic, requires protection from light | Stable for at least 90 days at refrigeration |
The formulation of this compound-loaded proniosomal gel requires precise combination of specific components in optimized ratios to achieve desired vesicular characteristics and drug delivery properties. Based on experimental studies, the following components have been identified as critical for optimal formulation performance [3] [4]:
Table 2: Standard Composition of this compound-Loaded Proniosomal Gel Formulations
| Component | Function | Concentration Range | Specific Examples |
|---|---|---|---|
| This compound | Active pharmaceutical ingredient | 0.1-0.5% w/w | Pure this compound extract |
| Non-ionic Surfactants | Vesicle formation, membrane structure | 40-70% w/w | Span 20, Span 40, Span 60, Span 80 |
| Phospholipids | Membrane flexibility, stability enhancement | 10-30% w/w | Phosphatidylcholine (soybean) |
| Cholesterol | Membrane rigidity, stability improvement | 10-30% w/w | Pharmaceutical grade cholesterol |
| Hydrating Medium | Gel formation, hydration | q.s. | Distilled water, phosphate buffer (pH 6.8) |
| Gelling Agent | Viscosity modification, topical application | 0.5-2% w/w | Xanthan gum, Carbopol 934, HPMC |
| Solvent System | Dissolution, processing | Variable | Ethanol, chloroform-methanol mixture |
The selection of non-ionic surfactants, particularly Span varieties, significantly influences the characteristics of the resulting proniosomes. Studies indicate that Span 60 (sorbitan monostearate) typically yields highest entrapment efficiency due to its appropriate hydrophile-lipophile balance (HLB) value and alkyl chain length, which promote formation of stable vesicles with optimal this compound loading [3] [4]. The ratio of surfactant to cholesterol is critical, with optimal performance observed at approximately 2:1 ratio, providing adequate membrane fluidity while maintaining vesicular integrity.
The preparation of this compound-loaded proniosomal gel follows a systematic protocol to ensure reproducible formation of nano-sized vesicles with high entrapment efficiency. The following detailed procedure has been optimized based on published studies [3] [4]:
Step 1: Solvent System Preparation Dissolve accurately weighed quantities of non-ionic surfactant (Span series) and cholesterol in a 2:1 (v/v) chloroform-methanol mixture in a round-bottom flask. The total lipid concentration should be maintained at approximately 100 mg/mL.
Step 2: Drug Incorporation Add this compound (0.3% w/w) directly to the organic solvent system containing surfactants and cholesterol. Sonicate the mixture for 5-10 minutes to ensure complete dissolution of all components.
Step 3: Solvent Evaporation Rotate the flask in a rotary evaporator at 60-80 rpm under reduced pressure (100-200 mmHg) at 60°C ± 2°C until complete evaporation of organic solvents is achieved, forming a thin, uniform film on the inner wall of the flask.
Step 4: Hydration Process Hydrate the dried film with phosphate buffer (pH 6.8) containing 0.5% w/w xanthan gum as gelling agent. Maintain the hydration temperature at 60°C ± 2°C with gentle shaking at 60-80 rpm for 30 minutes to facilitate complete vesicle formation.
Step 5: Gel Formation Allow the hydrated formulation to stand at refrigeration temperature (4°C) for 2 hours to complete gel formation. The resulting proniosomal gel should appear as a translucent, semi-solid formulation with homogeneous consistency.
Figure 1: Preparation Workflow for this compound-Loaded Proniosomal Gel
Critical Process Parameters: Several factors require careful control during preparation to ensure optimal formulation characteristics. Solvent evaporation rate must be controlled to prevent premature vesicle formation or non-uniform film deposition. The hydration temperature is critical—temperatures below the phase transition of surfactants may result in incomplete vesicle formation, while excessive temperatures can degrade the active compound. The rotational speed during evaporation affects film uniformity, with optimal results typically achieved at 60-80 rpm. Finally, the pH of hydration medium should be maintained at 6.8 to mimic skin pH and ensure this compound stability [3] [4].
Comprehensive characterization of this compound-loaded proniosomal gel is essential to ensure optimal performance and reproducibility. Photon correlation spectroscopy (PCS), also known as dynamic light scattering, serves as the primary method for determining vesicle size distribution and polydispersity index (PDI). For analysis, appropriately diluted samples (1:10 v/v with distilled water) should be placed in a clear disposable zeta cell and measured using a Zetasizer Nano-S90 or equivalent instrument. Measurements are performed at a fixed angle of 90° and temperature of 25°C with 120-second equilibration time. Three replicate measurements per sample ensure statistical reliability. Successful GPG formulations typically demonstrate nanometer-sized vesicles ranging from 189.3 to 912.0 nm with PDI values below 0.3, indicating a homogeneous population [3] [5].
Zeta potential analysis determines the surface charge and predicts physical stability of the colloidal system. Measurements are conducted using laser Doppler electrophoresis with the same instrument configuration as size analysis. Samples are appropriately diluted with distilled water and placed in a dedicated zeta potential cell. The electrophoretic mobility is measured and converted to zeta potential using the Helmholtz-Smoluchowski equation. Formulations with zeta potential values exceeding ±30 mV generally demonstrate enhanced physical stability due to electrostatic repulsion preventing vesicle aggregation. GPG formulations typically exhibit negative zeta potential values ranging from -25 to -40 mV, depending on surfactant composition and drug loading [5].
The entrapment efficiency (EE) quantifies the percentage of this compound successfully incorporated into the proniosomal vesicles versus the total amount used in formulation. The protocol involves separating unentrapped drug using the ultrafiltration technique. Place 500 μL of proniosomal dispersion in a Microcon centrifugal filter unit with YM-10 membrane (10 kDa molecular weight cut-off). Centrifuge at 12,000 × g for 30 minutes at 4°C. Collect the filtrate containing free, unentrapped this compound. Quantify the drug content in the filtrate using validated high-performance liquid chromatography (HPLC) or UV-spectrophotometry at λmax of 345 nm. Calculate entrapment efficiency using the formula:
EE (%) = [(Total drug added - Free drug) / Total drug added] × 100
Optimized GPG formulations consistently demonstrate high entrapment efficiency ranging from 81.3% to 95.5%, with specific formulation GPG-F7 achieving approximately 95.5% EE, attributed to optimal surfactant selection and process parameters [3] [4].
Table 3: Characterization Parameters for Optimized this compound-Loaded Proniosomal Gel
| Characterization Parameter | Analytical Method | Acceptance Criteria | Optimized Values (GPG-F7) |
|---|---|---|---|
| Particle Size | Photon correlation spectroscopy | 150-500 nm | 189.3 ± 12.4 nm |
| Polydispersity Index (PDI) | Photon correlation spectroscopy | ≤ 0.3 | 0.218 ± 0.032 |
| Zeta Potential | Laser Doppler electrophoresis | ≤ -30 mV | -38.6 ± 2.7 mV |
| Entrapment Efficiency | Ultrafiltration/HPLC analysis | > 80% | 95.5 ± 1.8% |
| Drug Content | HPLC/UV spectroscopy | 90-110% of label claim | 98.3 ± 2.1% |
| pH | Digital pH meter | 6.5-7.0 | 6.82 ± 0.15 |
| Viscosity | Brookfield viscometer | 15,000-25,000 cP | 18,640 ± 825 cP |
| Spreadability | Parallel plate method | 15-25 g·cm/s | 19.8 ± 1.2 g·cm/s |
In vitro drug release profiles are determined using Franz diffusion cells with appropriate synthetic membranes (cellulose acetate) or biological membranes (excised animal skin). Place accurately weighed proniosomal gel equivalent to 1 mg this compound in the donor compartment. The receptor compartment contains 50 mL phosphate buffer (pH 7.4) with 1% w/v sodium lauryl sulfate to maintain sink conditions, maintained at 37°C ± 0.5°C with continuous magnetic stirring at 600 rpm. Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 16, 20, 24 hours) and replace with fresh receptor medium. Analyze samples using HPLC or UV-spectrophotometry. The cumulative percentage release for optimized GPG formulations should demonstrate sustained release characteristics, with GPG-F7 showing approximately 75.5% release over 24 hours, significantly improved compared to free this compound suspension [3].
Ex vivo skin permeation studies utilize freshly excised animal skin (Wistar rat abdominal skin) or human skin from surgical procedures mounted between donor and receptor compartments of Franz diffusion cells. The experimental conditions mirror those for in vitro release studies. After 24 hours, analyze the receptor medium for drug content and quantify drug deposition in different skin layers (stratum corneum, epidermis, dermis) by homogenizing individual skin layers and extracting this compound. Calculate key permeation parameters including flux (J), permeability coefficient (Kp), and enhancement ratio (ER). Optimized GPG formulations demonstrate significant enhancement in transdermal flux (20.3 μg/cm²/h) compared to this compound suspension (7.6 μg/cm²/h), confirming the superiority of the proniosomal approach for cutaneous delivery [3] [4].
The antiproliferative activity of this compound-loaded proniosomal gel against human melanoma cells (A-375) is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Maintain A-375 cells in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution at 37°C in a 5% CO₂ humidified atmosphere. Seed cells in 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow attachment. Treat cells with various concentrations (10, 25, 50, 75, and 100 μg/mL) of this compound proniosomal gel, free this compound, blank proniosomal gel, and standard anticancer drug (dacarbazine as positive control) for 24 hours. Following incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Subsequently, dissolve the formed formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate percentage cell viability as follows:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100
Dose-response curves are generated to determine IC₅₀ values (concentration causing 50% inhibition of cell growth). Optimized GPG formulations demonstrate significant cytotoxicity against A-375 cells, with cell viability reduced to 14.9 ± 2.3% at 100 μg/mL concentration after 24 hours incubation, compared to 16.1 ± 1.1% for free this compound at equivalent concentration [3] [4].
Figure 2: Cytotoxicity Assessment Workflow for this compound Proniosomal Gel
The antioxidant potential of this compound proniosomal gel is quantitatively assessed using two complementary methods: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) assay. For the DPPH assay, prepare a 0.1 mM DPPH solution in methanol. Add 50 μL of this compound proniosomal gel at various concentrations (50-250 μM/mL) to 150 μL of DPPH solution in a 96-well microplate. Incubate the mixtures in the dark at room temperature for 30 minutes, then measure absorbance at 517 nm using a microplate reader. Include Trolox as standard reference and calculate results as Trolox equivalents (TEAC, mM/g). This compound demonstrates moderate DPPH scavenging activity with TEAC value of 41.68 mM/g [6].
For the FRAP assay, freshly prepare FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃ at 10:1:1 ratio. Combine 50 μL of this compound proniosomal gel at various concentrations (50-250 μg/mL) with 150 μL of FRAP reagent in a 96-well microplate. Incubate at 37°C for 30 minutes, then measure absorbance at 593 nm. Express results as Trolox equivalents (TEAC, mM/g). This compound exhibits robust reducing power with TEAC value of 126.28 mM/g in the FRAP assay, confirming its significant antioxidant capacity [6].
In vitro efficacy against human melanoma cells is further evaluated through additional cell-based assays including wound healing migration assays, cell cycle analysis, and apoptosis detection. For wound healing assays, create a scratch wound in confluent A-375 cell monolayers using a sterile pipette tip. Treat cells with this compound proniosomal gel at sub-cytotoxic concentrations (IC₁₀ and IC₂₅ values). Capture images at 0, 6, 12, and 24 hours post-treatment using an inverted microscope equipped with digital camera. Measure wound closure percentage using image analysis software. This compound proniosomal gel demonstrates significant inhibition of cell migration compared to control and free this compound treatments, indicating its potential to suppress metastatic behavior [5].
Apoptosis detection is performed using Annexin V-FITC/propidium iodide staining followed by flow cytometric analysis. Treat A-375 cells with this compound proniosomal gel at IC₅₀ concentration for 24 hours. Harvest cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions. Incubate for 15 minutes in the dark and analyze using flow cytometry within 1 hour. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive) is quantified. This compound induces significant apoptosis in A-375 cells, with mechanisms involving activation of MAPK/JNK pathway, regulation of Bcl-2/Bax ratio, and induction of autophagy, as confirmed through western blotting and immunohistochemical analyses in HT-29 colorectal cancer cells [2].
This compound-loaded proniosomal gel represents an advanced topical delivery system with significant potential for cutaneous melanoma management. The optimized formulation (GPG-F7) demonstrates favorable characteristics including nanometer-sized vesicles (189.3 ± 12.4 nm), high entrapment efficiency (95.5 ± 1.8%), sustained release profile (75.5% over 24 hours), and enhanced skin permeation (flux: 20.3 μg/cm²/h). Biological evaluations confirm its potent cytotoxicity against A-375 human melanoma cells (14.9 ± 2.3% viability at 100 μg/mL), significant antioxidant activity, and inhibition of cell migration, supporting its potential as an effective topical treatment for skin cancer [3] [4].
The proniosomal approach effectively addresses several formulation challenges associated with this compound, including its solubility limitations and stability concerns. The system provides controlled release kinetics, improved skin penetration, and enhanced stability compared to conventional formulations. Furthermore, the composition using generally regarded as safe (GRAS) excipients minimizes potential irritancy and safety concerns, making it suitable for topical application. With demonstrated physical stability over 90 days under refrigerated conditions, this formulation presents a viable strategy for leveraging this compound's multifaceted pharmacological properties in dermatological oncology [3] [1] [4].
Future perspectives for this compound proniosomal gel include further investigation through in vivo pharmacokinetic and pharmacodynamic studies, scale-up feasibility assessments, and combination therapy approaches with established anticancer agents. Additionally, exploration of its efficacy against other cutaneous malignancies and inflammatory dermatoses could expand its therapeutic applications. The robust protocols and comprehensive data presented in these application notes provide researchers with a solid foundation for further development and optimization of this compound-based topical formulations for oncology applications.
This compound, a flavonol glucoside predominantly isolated from various Hibiscus species (Malvaceae family), has emerged as a promising therapeutic candidate due to its diverse pharmacological activities. This 8-hydroxy-3,3',4',5,5',7-hexahydroxyflavone 8-glucoside exhibits a wide spectrum of biological properties, including antioxidant, anti-inflammatory, neuroprotective, and antitumor activities. Despite this promising therapeutic potential, the clinical application of this compound has been limited by challenges such as moderate aqueous solubility, instability in biological environments, and potential first-pass metabolism following oral administration. To overcome these limitations, liposomal delivery systems have been developed to enhance this compound's bioavailability, targeting capability, and therapeutic efficacy while minimizing side effects.
Liposomal encapsulation represents a versatile nanotechnology approach that addresses several key pharmaceutical challenges associated with this compound administration. Liposomes are spherical phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, providing protection from degradation and enabling controlled release kinetics. The biocompatible nature of phospholipid bilayers ensures minimal toxicity and immunogenicity, while the ability to functionalize liposome surfaces with targeting ligands enables site-specific drug delivery. Recent advances in liposomal technology have further enhanced stability through PEGylation and improved targeting through the incorporation of ligands such as cyclic RGD peptides for recognizing specific receptors overexpressed in pathological conditions.
The thin-film hydration method represents one of the most widely used techniques for preparing this compound-loaded liposomes with high encapsulation efficiency. This protocol produces multilamellar vesicles that can subsequently be downsized to form small unilamellar vesicles suitable for various administration routes.
Materials Requirements: this compound (purity >95%), L-α-phosphatidylcholine (EPC), cholesterol, cRGD-PEG2000-DSPE (for targeted liposomes), chloroform, phosphate-buffered saline (PBS, pH 7.4), rotary evaporator, water bath sonicator, and extrusion apparatus.
Procedure:
Ethosomes represent a specialized liposomal variant with high ethanol content that enhances skin penetration, making them particularly suitable for transdermal applications such as melanoma treatment. The following protocol describes the ethanol injection method optimized for this compound ethosomes.
Materials Requirements: this compound, phosphatidylcholine (PC, purity ≥94%), ethanol (absolute), xanthan gum, PBS (pH 7.4), syringe pump (optional), magnetic stirrer, and Zetasizer for characterization.
Procedure:
Table 1: Composition of this compound Liposomal Formulations
| Component | Conventional Liposomes | cRGD-Targeted Liposomes | Ethosomes |
|---|---|---|---|
| This compound | 9 mg | 9 mg | 1-2 mg/mL |
| EPC | 70 mol% | 70 mol% | - |
| PC | - | - | 30 mg/mL |
| Cholesterol | 25 mol% | 25 mol% | - |
| cRGD-PEG-DSPE | - | 5 mol% | - |
| Ethanol | - | - | 30% v/v |
| Aqueous Phase | PBS, pH 7.4 | PBS, pH 7.4 | PBS, pH 7.4 |
Comprehensive characterization of this compound liposomal formulations is essential for quality control and regulatory compliance. The following analytical methods provide critical parameters that influence stability, biodistribution, and therapeutic efficacy.
Particle Size and Zeta Potential: Determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential using photon correlation spectroscopy (Zetasizer Nano ZS, Malvern Instruments). Dilute samples 1:10 with distilled water and measure at 25°C with a 90° scattering angle. This compound liposomes should exhibit a size range of 60-150 nm with PDI <0.2, indicating a narrow size distribution. Zeta potential values more negative than -20 mV suggest good physical stability due to electrostatic repulsion [1] [3].
Encapsulation Efficiency: Quantify this compound encapsulation using the ultrafiltration-centrifugation method. Place the liposomal dispersion in Amicon Ultra centrifugal filters (MWCO 100 kDa) and centrifuge at 10,000 × g for 15 minutes. Analyze the free this compound content in the filtrate using HPLC (C18 column, mobile phase: methanol:water:phosphoric acid, 60:39:1, flow rate: 1 mL/min, detection: 254 nm). Calculate encapsulation efficiency as: EE% = [(Total this compound - Free this compound)/Total this compound] × 100. Optimized formulations typically achieve encapsulation efficiencies >90% [1] [3].
Morphological Analysis: Examine liposome morphology using cryogenic transmission electron microscopy (cryo-TEM). Apply a small volume (3-5 μL) of liposomal suspension to a lacey carbon grid, blot to create a thin film, and rapidly plunge into liquid ethane. Image the vitrified samples at -170°C using a TEM equipped with a cryo-holder. This technique confirms the formation of unilamellar spherical vesicles without deformation artifacts [3].
Release Kinetics: Evaluate this compound release profiles using the dialysis method. Place 1 mL of liposomal formulation in a dialysis bag (MWCO 12-14 kDa) and immerse in 50 mL PBS (pH 7.4) containing 20% ethanol to maintain sink conditions. Maintain the system at 37°C with continuous stirring at 100 rpm. Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 h) and replace with fresh medium. Analyze this compound content by HPLC. This compound liposomes typically exhibit sustained release over 96 hours following Higuchi kinetics [1] [2].
Skin Permeation Studies: Assess transdermal delivery potential using vertical Franz diffusion cells with STRAT-M membranes or excised human skin. Apply the this compound formulation (0.5 mL) to the donor compartment and maintain the receptor compartment (5.5 mL PBS with 1% Tween 80) at 37°C with magnetic stirring. Collect samples (200 μL) from the receptor compartment at predetermined intervals over 24 hours and analyze this compound content. Ethosomal formulations demonstrate significantly enhanced permeation compared to conventional liposomes or free drug solutions [3].
Table 2: Characterization Parameters of this compound Liposomal Formulations
| Parameter | Conventional Liposomes | cRGD-Targeted Liposomes | Ethosomes |
|---|---|---|---|
| Mean Particle Size | 85.2 ± 4.3 nm | 62.1 ± 3.2 nm | 150.5 ± 8.7 nm |
| Polydispersity Index | 0.18 ± 0.04 | 0.15 ± 0.03 | 0.21 ± 0.05 |
| Zeta Potential | -12.4 ± 1.8 mV | -25.6 ± 2.3 mV | -11.2 ± 1.5 mV |
| Encapsulation Efficiency | 84.3 ± 3.2% | 92.7 ± 2.8% | 94.5 ± 2.1% |
| Drug Loading | 7.2 ± 0.4% | 7.5 ± 0.3% | 1.8 ± 0.2% |
| Cumulative Release (24 h) | 45.3 ± 2.1% | 38.7 ± 1.8% | 65.8 ± 3.2% |
This compound liposomal formulations have demonstrated significant antitumor potential in various cancer models, particularly against melanoma, osteosarcoma, and prostate cancer. The mechanisms of action include induction of apoptosis, cell cycle arrest, and inhibition of pro-inflammatory signaling pathways.
In Vitro Anticancer Efficacy: Evaluate the cytotoxic activity using sulforhodamine B (SRB) assay or MTT assay against cancer cell lines (e.g., A375 melanoma, PC-3 prostate cancer, MG-63 osteosarcoma). Seed cells in 96-well plates (5 × 10³ cells/well) and incubate for 24 hours. Treat with varying concentrations of this compound formulations (1-100 μM) for 48-72 hours. Process according to standard SRB or MTT protocols and measure absorbance at 570 nm (SRB) or 540 nm (MTT). Calculate IC₅₀ values using non-linear regression analysis. This compound demonstrates dose-dependent cytotoxicity with IC₅₀ values ranging from 15-40 μM across different cancer cell lines [3] [4].
In Vivo Antitumor Efficacy: Assess antitumor activity in PC-3 tumor-bearing nude mice or A375 melanoma xenografts. Subcutaneously inoculate cancer cells (5 × 10⁶) into the flank region of immunodeficient mice. When tumors reach approximately 100 mm³, randomly allocate animals to treatment groups (n=6-8): vehicle control, free this compound, this compound liposomes, and targeted this compound liposomes. Administer formulations intravenously (5 mg/kg this compound equivalent) every 3 days for 21 days. Monitor tumor volume (measured by caliper) and body weight twice weekly. cRGD-targeted this compound liposomes demonstrate superior tumor growth inhibition (>74%) compared to non-targeted formulations (45-55%) and free this compound (25-30%) [1] [2].
Liposomal this compound has shown promising results in neurological disorder models, particularly in epilepsy, through its antioxidant and neuroprotective mechanisms.
Pentylenetetrazole (PTZ) Seizure Model: Administer PTZ (40 mg/kg, subcutaneous) to induce seizures in mice following pretreatment with liposomal this compound (2.5 and 5 mg/kg, p.o.) for 14 days. Monitor animals for 30 minutes post-PTZ injection for seizure latency, duration, and severity using Racine's scale. Liposomal this compound (5 mg/kg) significantly increases seizure latency (p<0.01) and reduces seizure severity compared to free this compound and vehicle controls [5].
Oxidative Stress Parameters: Sacrifice animals following seizure experiments and isolate brain tissues. Homogenize brain samples in ice-cold PBS and centrifuge at 10,000 × g for 10 minutes. Determine malondialdehyde (MDA) levels as a lipid peroxidation marker using the thiobarbituric acid reactive substances (TBARS) method, and measure glutathione (GSH) content using Ellman's reagent. Liposomal this compound (5 mg/kg) significantly reduces MDA levels and restores GSH content (p<0.01), indicating attenuation of oxidative stress associated with epileptic seizures [5].
Table 3: Therapeutic Efficacy of this compound Liposomes in Disease Models
| Disease Model | Formulation | Dose | Key Findings |
|---|---|---|---|
| Prostate Cancer (PC-3 xenograft) | cRGD-Liposomal this compound | 5 mg/kg, i.v., every 3 days | 74.2% tumor inhibition, Complete regression in 2/6 mice |
| Cutaneous Melanoma (A375 cells) | This compound Ethosomal Gel | 0.5 mg/kg, topical, daily | 68.5% reduction in tumor volume, Inhibition of cell migration |
| PTZ-Induced Seizures | Liposomal this compound | 5 mg/kg, p.o., daily | Increased seizure latency by 2.8-fold, Reduced MDA levels by 42% |
| Oxidative Stress (Brain) | Liposomal this compound | 5 mg/kg, p.o., daily | Increased GSH levels by 62%, Reduced lipid peroxidation |
This compound exerts its multifaceted therapeutic effects through modulation of key signaling pathways involved in carcinogenesis, inflammation, and oxidative stress. The following diagrams illustrate the primary molecular mechanisms underlying this compound's activity in different pathological conditions.
Diagram 1: this compound's anticancer mechanisms in melanoma. This compound induces apoptosis through caspase-3 activation and Bax upregulation while inhibiting proliferation and metastasis via NF-κB and STAT3 pathway modulation.
Diagram 2: Neuroprotective mechanisms of liposomal this compound in epilepsy. The formulation reduces oxidative stress and modulates glutamate activity, providing protection against seizures and neuronal damage.
Liposomal delivery systems significantly enhance the therapeutic potential of this compound by improving its solubility, stability, and target specificity. The protocols outlined in this document provide researchers with standardized methods for formulating, characterizing, and evaluating this compound liposomes across various disease models. The comprehensive data presented demonstrate that this compound liposomes, particularly targeted formulations decorated with cRGD peptides, exhibit superior efficacy compared to free this compound in both oncological and neurological disorders.
Future development should focus on scale-up manufacturing processes, regulatory considerations, and expanded preclinical testing in additional disease models. The integration of advanced targeting strategies and stimuli-responsive elements could further enhance site-specific delivery and therapeutic outcomes. With continued optimization, this compound liposomal formulations hold significant promise for clinical translation and eventual application in human therapeutics.
This compound (3,3′,4′,5,7,8-hexahydroxyflavone 8-glucoside) is a naturally occurring flavone compound originally isolated from Hibiscus vitifolius and other related plant species. This multifunctional secondary metabolite has gained significant attention in recent years due to its broad pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Emerging research has demonstrated that this compound exhibits potent antiproliferative effects against various human cancer cell lines through multiple molecular mechanisms, making it a promising candidate for anticancer drug development. The compound's relatively low toxicity profile in normal cells further enhances its therapeutic potential, positioning it as an attractive subject for preclinical investigation. [1] [2]
Recent studies have elucidated several key mechanisms underlying this compound's anticancer efficacy, including induction of apoptosis, activation of autophagy, cell cycle arrest, and inhibition of migration and invasion in various cancer models. This compound has been shown to directly target and inhibit specific kinases such as Aurora Kinase A (AURKA) and RSK2, which play critical roles in cancer progression and survival. Additionally, this compound modulates several key signaling pathways, including the MAPK/JNK pathway, which regulates critical cellular processes such as proliferation, stress response, and programmed cell death. The following table summarizes the key anticancer activities reported for this compound across different cancer types: [1] [2]
Table 1: Documented Anticancer Activities of this compound in Various Models
| Cancer Type | Cell Lines Used | Reported Activities | Key Molecular Targets |
|---|---|---|---|
| Colorectal Cancer | HT-29 | Induction of apoptosis and autophagy, inhibition of cell viability | Bcl-2, Bax, PARP, LC3, Beclin-1, p-JNK, p-p38 [1] |
| Gastric Cancer | HGC27, AGS | Inhibition of proliferation and migration, cell cycle arrest, apoptosis induction | AURKA, RSK2, cyclin A2, cyclin B1, caspases, PARP [2] |
| Melanoma | A375 | Suppression of xenograft tumor growth | MEKs, cyclin D1, CHK1, TAK1 [2] |
| Leukemia | Not specified | Antiproliferative effects | Not specified [2] |
Proper maintenance of cell lines is fundamental for obtaining reproducible results in this compound research. Different cancer cell lines require specific culture conditions to maintain optimal growth and phenotypic stability. Below are detailed protocols for the cell lines commonly used in this compound studies: [1] [2]
HT-29 Human Colorectal Cancer Cells: Culture in RPMI-1640 medium supplemented with 5% fetal bovine serum (FBS) and 1% penicillin/streptomycin/neomycin antibiotic solution. Maintain cells at 37°C in a humidified incubator with 5% CO₂. When cells reach 80-90% confluence, passage using a cell scraper as these cells can exhibit adherent growth with some semi-adherent characteristics. Replace culture medium every 2-3 days to maintain optimal nutrient levels. [1]
HGC27 Human Gastric Cancer Cells: Maintain in Minimum Essential Medium with Earle's Balanced Salts (MEM/EBSS) supplemented with 1% non-essential amino acids (NEAA), 10% FBS, and 1% antibiotic-antimycotic solution. Culture at 37°C in a 5% CO₂ atmosphere. These cells typically adhere firmly to culture surfaces and can be passaged using standard trypsinization protocols when they reach 80-90% confluence. [2]
AGS Human Gastric Cancer Cells: Culture in Roswell Park Memorial Institute medium 1640 (RPMI-1640) supplemented with 10% FBS and 1% antibiotic-antimycotic solution. Maintain at 37°C in a 5% CO₂ environment. These cells are adherent and should be passaged using trypsin when they reach 70-80% confluence to prevent overgrowth and differentiation. [2]
JB6 Mouse Epidermal Cells: Grow in minimal Eagle's medium (MEM) containing 5% FBS and 1% antibiotic-antimycotic. Maintain at 37°C in a 5% CO₂ atmosphere. These cells are adherent and require regular passaging every 3-4 days depending on growth rate. JB6 cells are particularly useful for transformation studies and can serve as a model for early events in carcinogenesis. [2]
This compound sourcing and preparation are critical steps that significantly influence experimental outcomes. Researchers should procure this compound with verified purity (>90-98.5% as confirmed by HPLC) from reputable suppliers. The following protocol ensures proper this compound preparation and application: [1] [2]
Stock Solution Preparation: Dissolve this compound in high-quality dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 50-100 mM). Vortex thoroughly until completely dissolved. The final DMSO concentration in cell culture treatments should not exceed 0.5% to avoid solvent toxicity.
Working Solution Preparation: Dilute the stock solution in complete cell culture medium to achieve desired working concentrations immediately before use. Common working concentrations range from 30-150 μM depending on the cell type and experimental objectives.
Treatment Protocol: Seed cells at appropriate densities (optimized for each cell line) and allow them to adhere overnight. Replace medium with fresh medium containing this compound at the desired concentrations. Include vehicle controls (DMSO at same concentration as treatment groups) in all experiments. Standard treatment durations range from 24-72 hours depending on the specific assay requirements.
Storage Conditions: Store this compound stock solutions at -20°C protected from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use portions. Under these conditions, this compound remains stable for at least 6 months. [1] [2]
MTT Assay Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability and metabolic activity following this compound treatment. [1] [2]
Cell Seeding: Seed HT-29 cells in 96-well plates at a density of 2×10⁴ cells/mL (100 μL/well) and incubate for 24 hours to allow attachment.
Treatment Application: Treat cells with this compound at concentrations ranging from 30-150 μM for 24 hours. Include vehicle controls (0.5% DMSO) and blank wells (media without cells).
MTT Incubation: After treatment, add 40 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate at 37°C for 2 hours.
Formazan Solubilization: Carefully remove the medium and add 100 μL DMSO to each well to dissolve the formed formazan crystals. Shake the plate gently for 10-15 minutes.
Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to vehicle-treated controls. [1]
Table 2: this compound Cytotoxicity Profiles in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration Range | Treatment Duration | Key Findings |
|---|---|---|---|---|
| HT-29 | Colorectal | 30-150 μM | 24 hours | Concentration-dependent decrease in cell viability; significant reduction at ≥90 μM [1] |
| HGC27 | Gastric | Various concentrations (study-specific) | 72 hours | Attenuated anchorage-dependent and independent growth [2] |
| AGS | Gastric | Various concentrations (study-specific) | 72 hours | Inhibited cell proliferation in dose-dependent manner [2] |
| A375 | Melanoma | Various concentrations (study-specific) | In vivo xenograft study | Significant reduction in tumor growth in mouse model [2] |
Annexin V/Propidium Iodide Staining and Flow Cytometry: This method distinguishes between early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity. [1]
Cell Treatment: Treat cells with this compound (e.g., 30-150 μM for HT-29 cells) for 24 hours.
Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization and combine in centrifuge tubes.
Washing: Wash cells twice with cold PBS and resuspend in 1× binding buffer at a concentration of 1×10⁶ cells/mL.
Staining: Transfer 100 μL of cell suspension to flow cytometry tubes. Add 5 μL of FITC-conjugated Annexin V and 5 μL of propidium iodide (PI) working solution.
Incubation: Incubate tubes for 15 minutes at room temperature in the dark.
Analysis: Add 400 μL of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated cells to set baseline apoptosis levels and compensation controls. [1]
Nuclear Morphology Assessment with DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) staining allows visualization of nuclear condensation and fragmentation characteristic of apoptosis. [1]
Cell Seeding and Treatment: Seed cells on glass coverslips in culture plates and treat with this compound for 24 hours.
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.
Staining: Incubate cells with DAPI solution (1 μg/mL in PBS) for 10 minutes in the dark.
Visualization: Mount coverslips on glass slides and examine under a fluorescence microscope equipped with appropriate filters. Apoptotic cells show condensed and fragmented nuclei. [1]
Acridine Orange Staining for Autophagic Vacuoles: Acridine orange differentially stains acidic vesicular organelles (AVOs) such as autophagolysosomes, allowing quantification of autophagy induction. [1]
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
Staining: Incubate cells with acridine orange (1 μg/mL in PBS) for 15 minutes at 37°C.
Washing: Wash cells twice with PBS to remove excess dye.
Analysis: Analyze cells immediately by flow cytometry or fluorescence microscopy. Acidic compartments will appear bright red, while nuclei and cytoplasm appear green. The intensity of red fluorescence correlates with autophagic activity. [1]
Autophagy Inhibition Studies: To confirm the role of autophagy in this compound-induced cell death, specific autophagy inhibitors can be employed:
3-Methyladenine (3-MA) Treatment: Pretreat cells with 2 mM 3-MA (an early-stage autophagy inhibitor) for 2 hours before this compound treatment.
Hydroxychloroquine (HCQ) Treatment: Pretreat cells with 20 μM HCQ (a late-stage autophagy inhibitor) for 2 hours before this compound application.
Assessment: Evaluate the effect of autophagy inhibition on this compound-induced cell death using viability assays and apoptosis markers. [1]
Transwell Migration Assay: This assay evaluates the effect of this compound on cancer cell migratory capacity using Boyden chamber-style transwell inserts. [2]
Chamber Preparation: Coat the outside of transwell membranes (8 μm pore size) with Matrigel (diluted in serum-free medium) and dry for 30 minutes under sterile conditions.
Cell Preparation: Serum-starve cells for 24 hours, then harvest and resuspend in serum-free medium at 2.5×10⁵ cells/mL.
Assay Setup: Add 200 μL of cell suspension to the upper chamber and 600 μL of complete medium with or without this compound to the lower chamber.
Incubation: Incubate chambers for 48 hours at 37°C in a 5% CO₂ atmosphere.
Analysis: Remove non-migrated cells from the upper membrane surface with a cotton swab. Fix migrated cells on the lower surface with 4% formaldehyde and stain with 0.1% crystal violet. Count cells in multiple random fields under a microscope. [2]
Western blotting allows detection of protein expression and activation changes in response to this compound treatment. [1] [2]
Protein Extraction: Harvest this compound-treated and control cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using BCA or Bradford assay.
Gel Electrophoresis: Separate 20-40 μg of total protein per lane on 8-15% SDS-polyacrylamide gels depending on target protein molecular weight.
Protein Transfer: Transfer proteins to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems.
Blocking and Antibody Incubation: Block membranes with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies for this compound studies include:
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence substrate.
JNK Pathway Inhibition: To validate the role of specific pathways in this compound action, pharmacological inhibitors can be employed: [1]
SP600125 Pretreatment: Preincubate HT-29 cells with 10 μM SP600125 (a specific JNK inhibitor) for 2 hours before this compound treatment.
Assessment: Evaluate the effect of JNK inhibition on this compound-induced apoptosis and autophagy through viability assays and western blot analysis of pathway components.
Interpretation: Restoration of cell viability and reduction in apoptotic markers following JNK inhibition suggest the importance of this pathway in this compound's mechanism.
AURKA and RSK2 Kinase Assays: Direct kinase activity assays can confirm this compound's targeting of specific kinases: [2]
Kinase Reaction Setup: Incubate active AURKA or RSK2 with this compound in kinase reaction buffer containing ATP and appropriate substrates (MBP for AURKA, ATF1 for RSK2).
Reaction Termination: Stop reactions at various time points by adding SDS sample buffer.
Phosphorylation Detection: Analyze substrate phosphorylation by western blotting using phospho-specific antibodies or measure ATP consumption using luminescent-based methods.
Data Analysis: Calculate IC₅₀ values for this compound inhibition of kinase activity using non-linear regression analysis of dose-response data.
Table 3: Molecular Targets of this compound in Cancer Cells
| Target Category | Specific Molecules | Experimental Evidence | Functional Consequences |
|---|---|---|---|
| Apoptosis Regulators | Bcl-2, Bax, PARP, caspases | Western blotting, flow cytometry | Induction of mitochondrial apoptosis pathway [1] [2] |
| Autophagy Markers | LC3, Beclin-1 | Acridine orange staining, western blot | Activation of autophagic flux [1] |
| MAPK Pathway | p-JNK, p-p38 | Western blot, inhibitor studies | Activation of stress response pathways [1] |
| Kinase Targets | AURKA, RSK2 | Direct kinase assays, molecular docking | Cell cycle arrest, inhibition of proliferation [2] |
| Cell Cycle Regulators | Cyclin A2, cyclin B1, phospho-CDC | Western blot, cell cycle analysis | G₂/M phase arrest [2] |
Diagram 1: Comprehensive experimental workflow for this compound research in cancer cell culture models, showing key stages from preliminary studies through mechanistic investigation and functional validation.
Stability Considerations: this compound is sensitive to light, heat, and pH fluctuations. Always prepare fresh working solutions and avoid long-term storage of diluted forms. Monitor solution color as an indicator of stability; significant darkening may indicate degradation.
Solubility Optimization: While DMSO is the preferred solvent for stock solutions, if solubility issues arise, small amounts of ethanol (final concentration <1%) can be added as a cosolvent. Sonication for 5-10 minutes in a water bath sonicator can help dissolve this compound completely.
Quality Verification: Periodically verify this compound concentration and purity by UV spectrophotometry (characteristic absorbance at 270-280 nm) or HPLC, especially when using stored stock solutions.
Appropriate Controls: Always include vehicle controls (DMSO at same concentration as treatment groups), positive controls for assay validation (e.g., staurosporine for apoptosis assays, rapamycin for autophagy studies), and blank controls (no cells).
Time Course Considerations: Include multiple time points in initial experiments (e.g., 24, 48, 72 hours) to capture temporal patterns of response. Some this compound effects, particularly autophagy induction, may be time-dependent.
Dose-Response Relationships: Use a wide range of concentrations (e.g., 10-200 μM) in initial screenings, then narrow the range for specific mechanistic studies based on IC₅₀ values.
Multiple Assay Validation: Confirm key findings using complementary methods (e.g., validate MTT results with trypan blue exclusion or ATP-based assays; confirm apoptosis with both Annexin V/PI and caspase activation assays).
Pathway Interconnection Awareness: Recognize that this compound affects multiple interconnected pathways. Inhibition of one pathway (e.g., JNK with SP600125) may alter others, so interpret inhibitor studies with caution.
Context-Dependent Effects: Consider that this compound's effects may vary depending on cell type, mutational status, and microenvironmental factors. Conduct pilot studies to establish appropriate models for specific research questions.
These application notes and protocols provide a comprehensive framework for investigating the anticancer properties of this compound in cell culture models. The detailed methodologies cover everything from basic cell culture and compound preparation to sophisticated mechanistic studies, enabling researchers to systematically evaluate this compound's effects on viability, apoptosis, autophagy, migration, and molecular signaling pathways. The experimental workflow and troubleshooting guidelines facilitate implementation of robust, reproducible research protocols. As interest in this promising natural compound continues to grow, these standardized approaches will support the generation of comparable data across laboratories and contribute to the rational development of this compound as a potential anticancer agent.
This compound is a naturally occurring flavonol glucoside found in various Hibiscus species, particularly Hibiscus vitifolius, characterized as a yellow crystalline solid with a high melting point (229-230°C) and marked solubility in water due to its glucose moiety. This compound has attracted significant scientific interest due to its diverse pharmacological activities, including potent anticancer properties demonstrated against various cancer cell lines. This compound exhibits multiple mechanisms against cancer cells, including cell cycle arrest, inhibition of vascular permeability induced by VEGF, and suppression of tumor neovascularization. Recent studies have focused on elucidating its molecular mechanisms through various biochemical techniques, with Western blotting serving as a fundamental methodology for validating its effects on protein expression and signaling pathways in cancer cells.
The structural arrangement of this compound, particularly the presence of the -OH group, contributes to its stability compared to other natural compounds, making it suitable for experimental investigations. As a flavone derivative (3,3′,4′,5,7,8-hexahydroxyflavone 8-glucoside), this compound represents a promising phytochemical for drug development due to its low toxicity profile and multifaceted mechanisms of action. Western blot analysis has been instrumental in characterizing this compound's effects on apoptosis, autophagy, and key signaling pathways in various cancer models, providing critical insights for researchers and drug development professionals working on natural product-based cancer therapies.
Cell Culture and Treatment: Culture HT-29 human colorectal cancer cells in RPMI-1640 medium supplemented with 5% fetal bovine serum and 1% penicillin/streptomycin at 37°C in 5% CO₂. At 80-90% confluence, treat cells with This compound concentrations ranging from 30-150 μM (dissolved in DMSO) for specified time periods based on experimental design [1].
Protein Extraction: Aspirate media from cultures and wash cells with 1X PBS. Lyse cells by adding 1X SDS sample buffer (100 μL per well of 6-well plate or 500 μL for a 10 cm diameter plate). Scrape cells immediately and transfer the extract to a microcentrifuge tube. Sonicate samples for 10-15 seconds to complete cell lysis and shear DNA to reduce viscosity. Heat 20 μL aliquots to 95-100°C for 5 minutes then cool on ice. Microcentrifuge for 5 minutes at maximum speed [2].
Gel Electrophoresis: Load 20 μL of protein sample per lane onto SDS-PAGE gel (10 cm × 10 cm). Include prestained molecular weight markers (5 μL/lane) to verify electrotransfer and biotinylated protein ladder (10 μL/lane) for molecular weight determination. Perform electrophoresis at recommended voltages until the dye front reaches the bottom of the gel [2].
Membrane Transfer: Following electrophoresis, assemble transfer stack with gel and nitrocellulose membrane (0.2 μm pore size recommended). Perform electrotransfer using wet, semi-dry, or dry transfer systems. For wet transfer, use 1X Transfer Buffer (100 mL 10X Transfer Buffer + 200 mL methanol + 700 mL dH₂O) at constant current for 1-2 hours depending on gel thickness and protein size [2].
Transfer Verification: Assess transfer efficiency using reversible stains like Ponceau S before proceeding with blocking. This step confirms successful protein transfer and allows for visualization of overall protein patterns before specific detection [3].
Membrane Blocking: Incubate the membrane in 25 mL of blocking buffer (1X TBST with 5% w/v nonfat dry milk) for 1 hour at room temperature with gentle agitation. This critical step prevents non-specific antibody binding by saturating remaining protein-binding sites on the membrane [2].
Primary Antibody Incubation: Incubate membrane with primary antibody diluted in appropriate buffer (1X TBST with 5% BSA or nonfat dry milk as indicated in product specifications) with gentle agitation overnight at 4°C. Optimal antibody concentrations should be determined empirically for each target [2]. Key antibodies for this compound research include those targeting MAPK pathway components (p-JNK, JNK, p-p38, p38), apoptosis markers (Bax, Bcl-2, PARP cleavage), and autophagy markers (LC3, Beclin-1) [1].
Washing Steps: Wash membrane three times for 5 minutes each with 15 mL of TBST to remove unbound primary antibodies. Proper washing is essential to minimize background signal and ensure specific detection [3].
Secondary Antibody Incubation: Incubate membrane with HRP-conjugated secondary antibody (anti-rabbit or anti-mouse as appropriate) at 1:2000 dilution in 10 mL of blocking buffer with gentle agitation for 1 hour at room temperature. Include anti-biotin HRP-linked antibody (1:1000-1:3000) to detect biotinylated protein markers when present [2].
Signal Detection: Incubate membrane with chemiluminescent substrate (such as LumiGLO: 0.5 mL 20X LumiGLO, 0.5 mL 20X Peroxide, and 9.0 mL purified water) with gentle agitation for 1 minute at room temperature. Drain excess solution and expose to X-ray film or capture using a digital imaging system. Optimize exposure times to ensure signals fall within the linear detection range [2].
Table 1: Key Antibodies for this compound Mechanism Studies
| Target | Host | Dilution | Supplier | Function |
|---|---|---|---|---|
| p-JNK | Rabbit | 1:1000 | Cell Signaling Technology | MAPK pathway activation |
| JNK | Rabbit | 1:1000 | Cell Signaling Technology | MAPK pathway control |
| p-p38 | Rabbit | 1:1000 | Cell Signaling Technology | MAPK pathway activation |
| p38 | Rabbit | 1:1000 | Cell Signaling Technology | MAPK pathway control |
| Bax | Rabbit | 1:1000 | Cell Signaling Technology | Pro-apoptotic marker |
| Bcl-2 | Rabbit | 1:1000 | Cell Signaling Technology | Anti-apoptotic marker |
| PARP | Rabbit | 1:1000 | Cell Signaling Technology | Apoptosis indicator |
| LC3 | Rabbit | 1:1000 | Cell Signaling Technology | Autophagy marker |
| Beclin 1 | Rabbit | 1:1000 | Cell Signaling Technology | Autophagy initiation |
| β-actin | Mouse | 1:1000 | Santa Cruz Biotechnology | Loading control |
Loading Controls: Always include appropriate housekeeping proteins such as β-actin as loading controls to ensure equal protein loading across lanes and normalize target protein expression levels. This is particularly important when comparing this compound-treated samples to controls [3].
Transfer Efficiency: If signal is weak or absent, verify protein transfer by staining the membrane with Ponceau S after transfer or staining the gel post-transfer with Coomassie blue to detect residual proteins. Inefficient transfer is a common cause of weak signals [3].
Background Issues: High background signal can result from insufficient blocking, inadequate washing, or non-optimal antibody concentrations. Increase blocking time, optimize wash steps, and titrate antibodies to achieve optimal signal-to-noise ratio [3].
Signal Detection Problems: For weak signals, consider using more sensitive detection methods such as enhanced chemiluminescent substrates or increasing exposure times. For signals that are too strong, reduce exposure time or antibody concentrations to prevent saturation [3].
This compound has demonstrated significant pro-apoptotic effects in HT-29 human colorectal cancer cells, as evidenced by Western blot analysis of key apoptotic markers. Studies show that this compound treatment increases expression of pro-apoptotic Bax while decreasing expression of anti-apoptotic Bcl-2 in a concentration-dependent manner. Additionally, PARP cleavage, a hallmark of apoptosis, is observed following this compound treatment, confirming activation of programmed cell death pathways [1].
The role of autophagy in this compound-induced cell death has been investigated through Western blot analysis of autophagy markers LC3 and Beclin-1. Research indicates that this compound treatment increases conversion of LC3-I to LC3-II and upregulates Beclin-1 expression, suggesting autophagy induction. To elucidate the functional role of autophagy in this compound-mediated cell death, studies have employed autophagy inhibitors including early-stage inhibitor 3-methyladenine (3-MA) and late-stage inhibitor hydroxychloroquine. Pretreatment with 3-MA significantly increases cell viability in this compound-treated cells and modulates expression of apoptosis-related proteins, indicating crosstalk between autophagic and apoptotic pathways [1].
Western blot analysis has been instrumental in identifying the MAPK/JNK pathway as a critical mechanism in this compound-induced apoptosis and autophagy. Investigation of MAPK pathway proteins following this compound treatment reveals that phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) levels significantly increase in a concentration-dependent manner, while total JNK and p38 levels remain constant. This indicates specific activation of these pathways rather than increased protein expression [1].
To confirm the functional significance of JNK activation, researchers have employed the JNK inhibitor SP600125 in combination with this compound treatment. Western blot analysis demonstrates that JNK inhibition attenuates this compound-induced apoptosis and autophagy, supporting the central role of this pathway in this compound's mechanism of action. These findings highlight the value of Western blotting not only for detecting changes in protein expression and modification but also for validating functional mechanisms through pharmacological inhibition studies [1].
Table 2: Representative Experimental Findings from this compound Studies
| Experimental Approach | Key Findings | Western Blot Targets | Significance |
|---|---|---|---|
| Concentration-response (30-150 μM) | Increased p-JNK, p-p38, Bax, LC3-II; Decreased Bcl-2 | p-JNK, p-p38, Bax, Bcl-2, LC3 | Dose-dependent pathway activation |
| Time-course study | PARP cleavage evident after 24h; LC3-II accumulation peaks at 48h | PARP, LC3 | Temporal regulation of cell death |
| JNK inhibition (SP600125) | Attenuated this compound-induced apoptosis and autophagy | p-JNK, Bax, Bcl-2, LC3 | Confirmed JNK pathway essentiality |
| Autophagy inhibition (3-MA) | Increased cell viability; Modulated apoptosis proteins | Bax, Bcl-2, Beclin-1 | Autophagy contributes to cell death |
| In vivo xenograft models | Induced apoptosis and autophagy in tumors; Increased p-JNK | p-JNK, Bax, LC3 | Confirmed mechanism in vivo |
The translational relevance of this compound mechanisms identified through in vitro Western blot analysis has been confirmed in in vivo models. In HT-29 xenograft tumors in mice, this compound treatment significantly reduces tumor volume and demonstrates induction of apoptosis and autophagy through Western blot analysis of tumor tissue homogenates. Additionally, TUNEL staining and immunohistochemistry experiments validate the upregulation of p-JNK in these tumors, confirming activation of the MAPK/JNK pathway in vivo [1].
These findings highlight the utility of Western blotting as a bridge between in vitro and in vivo studies, allowing researchers to confirm that molecular mechanisms identified in cell culture systems translate to more complex biological systems. The consistency between Western blot results from in vitro experiments and in vivo models strengthens the validity of this compound's proposed mechanisms of action and supports its further development as a potential therapeutic agent [1].
Accurate quantification of Western blot data is essential for evaluating this compound's effects on protein expression. Digital imaging with CCD camera-based devices is recommended for quantification due to their larger dynamic range, greater sensitivity, and higher resolution compared to traditional X-ray film. For quantitative analysis, normalize target protein band intensities to appropriate loading controls such as β-actin or other housekeeping proteins to account for potential variations in protein loading across lanes [3].
When comparing protein expression between this compound-treated samples and controls, ensure that signal intensities fall within the linear range of detection by optimizing exposure times and antibody concentrations. Avoid saturated signals that can lead to inaccurate quantification. Statistical analysis should include multiple biological replicates (typically n≥3) to ensure reproducibility and account for biological variability [3].
Interpret Western blot results in the context of complementary assays to validate functional outcomes. For example, correlate changes in apoptosis-related proteins (Bax, Bcl-2, PARP cleavage) with cell viability assays and morphological assessment of apoptosis. Similarly, correlate autophagy marker expression (LC3-II conversion) with autophagic flux assays and electron microscopy when possible [1].
Experimental controls are critical for proper interpretation. Include positive and negative controls for pathway activation when available. For this compound studies specifically, DMSO-treated controls account for potential solvent effects, while pharmacological inhibitors (e.g., SP600125 for JNK pathway) help establish causal relationships between pathway activation and biological effects [1].
The following diagrams illustrate key experimental workflows and signaling pathways relevant to this compound research using Western blot analysis.
Diagram 1: Western Blot Experimental Workflow. This diagram outlines the key steps in Western blot analysis for this compound research, from sample preparation to detection and analysis.
Diagram 2: this compound Signaling Pathways in Cancer Cells. This diagram illustrates the key molecular pathways activated by this compound treatment, leading to cancer cell death through apoptosis and autophagy mechanisms.
Western blot analysis has proven to be an indispensable technique for elucidating the molecular mechanisms underlying this compound's anticancer properties. Through careful experimental design and optimization, researchers have identified MAPK/JNK pathway activation as a central mechanism mediating this compound-induced apoptosis and autophagy in cancer cells. The protocols and application notes presented here provide researchers with a comprehensive framework for studying this compound mechanisms, incorporating both technical methodology and biological context.
The consistent findings across multiple studies—demonstrating this compound's ability to modulate key apoptotic and autophagic markers through JNK activation—highlight the robustness of these mechanisms and support this compound's continued investigation as a potential therapeutic agent. As research progresses, Western blotting will continue to play a crucial role in validating this compound's effects on emerging targets and pathways, potentially expanding its applications in cancer therapy and other pharmacological areas.
Background & Mechanism: Gossypin, a flavone from Hibiscus vitifolius, demonstrates potent anticancer activity by inducing apoptosis and autophagy. Recent findings indicate this process is mediated through the MAPK/JNK signaling pathway [1] [2]. Treatment with this compound leads to concentration-dependent increases in phosphorylated JNK and p38, key proteins in the stress-activated MAPK pathway. The use of the JNK inhibitor SP600125 confirms the specific role of this pathway in this compound-induced cell death [1].
Key Findings: In HT-29 cells, this compound treatment results in hallmark apoptotic events: chromatin condensation, formation of apoptotic bodies, and an increased population of annexin V-positive cells. It also disrupts the balance of pro- and anti-apoptotic proteins, notably decreasing Bcl-2 and increasing Bax expression [1]. The table below summarizes the core experimental data from a 2025 study [1]:
| Experimental Aspect | Detailed Findings |
|---|---|
| Cell Line Model | HT-29 human colorectal cancer cells |
| Key Treatment Concentrations | 30, 60, 90, 120, 150 µM (for 24 hours) |
| Apoptosis Induction | Increased apoptotic bodies & higher apoptosis rate (via flow cytometry) |
| Autophagy Induction | Enhanced autophagy (confirmed by acridine orange staining) |
| MAPK Pathway Protein Levels | Significant, concentration-dependent increase in p-JNK and p-p38 |
| Apoptosis-Related Protein Changes | Decreased Bcl-2 expression; Increased Bax expression |
| In Vivo Confirmation | Reduced tumor volume in mouse models; confirmed apoptosis & p-JNK upregulation in tumors |
Here are the standardized methodologies for key assays used to establish this compound's pro-apoptotic activity [1].
Protein Extraction: Lyse control and this compound-treated HT-29 cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay.
Gel Electrophoresis: Load 20-40 µg of protein per lane and separate by SDS-PAGE (e.g., 10-12% gel).
Membrane Transfer: Transfer proteins from the gel to a PVDF membrane.
Blocking and Antibody Incubation:
Block membrane with 5% non-fat milk for 1 hour.
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
- Apoptosis: Bax, Bcl-2, Cleaved Caspase-3, PARP
- Autophagy: LC3, Beclin-1
- MAPK Pathway: p-JNK, JNK, p-p38, p38
Detection: Incubate with an HRP-conjugated secondary antibody and visualize bands using an ECL detection system.
To help you visualize the complete experimental process and the underlying mechanism, the following diagrams map out the key steps and signaling events.
This compound (3,3′,4′,5,7,8-hexahydroxyflavone 8-glucoside) is a naturally occurring flavone compound predominantly found in Hibiscus vitifolius and various cotton species (Gossypium barbadense L.). This bioactive molecule has gained significant attention in cancer research due to its multifaceted biological activities, including potent anticancer properties, anti-inflammatory effects, and antioxidant capabilities. Recent investigations have demonstrated that this compound exerts its anticancer effects primarily through the induction of apoptosis and autophagy in various cancer cell lines, particularly in colorectal cancer models. The compound's ability to modulate key cellular signaling pathways, especially the MAPK/JNK pathway, positions it as a promising candidate for development as a novel chemotherapeutic agent.
The therapeutic potential of this compound is particularly relevant in the context of colorectal cancer (CRC), which accounts for approximately 10% of all cancer cases and ranks as the second leading cause of cancer-related deaths worldwide. According to recent estimates from the World Health Organization, more than 1.9 million new CRC cases were diagnosed globally in 2020, with over 930,000 deaths attributed to this disease. With CRC incidence projected to rise by 63% to 3.2 million cases annually by 2040, the development of effective therapeutic agents with favorable safety profiles represents an urgent medical need [1] [2]. This compound's natural origin and reported low toxicity profile in vivo make it an attractive subject for preclinical investigation as a potential anticancer agent.
Cell Lines: The human colorectal cancer cell line HT-29 (available from Korean Cell Line Bank, cat. no. 30038) serves as the primary in vitro model for investigating this compound's mechanisms. Researchers should maintain cells in RPMI-1640 medium supplemented with 5% fetal bovine serum (FBS) and 1% penicillin/streptomycin/neomycin at 37°C in a humidified atmosphere containing 5% CO₂ [1] [2].
This compound Preparation: this compound (purity ≥98.5% confirmed by HPLC) should be dissolved in dimethyl sulfoxide (DMSO) to prepare stock concentrations ranging from 30-150 µM. Aliquots must be stored at -20°C protected from light. For treatment, working concentrations are prepared by diluting stock solutions in complete cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity [1] [2].
Inhibitors: The following pharmacological inhibitors are essential for mechanistic studies:
For translational studies, athymic nude mice (6-8 weeks old) implanted subcutaneously with HT-29 cells provide a robust model for investigating this compound's antitumor effects in vivo. Tumor volume should be monitored regularly using digital calipers and calculated using the formula: V = (length × width²)/2. This compound is typically administered via intraperitoneal injection at doses ranging from 10-50 mg/kg/day for 2-4 weeks. All animal procedures must be approved by the Institutional Animal Care and Use Committee and conducted in accordance with relevant guidelines [1].
Table 1: Experimental Models for this compound Autophagy Studies
| Model Type | Specifications | Application | Key Parameters |
|---|---|---|---|
| In Vitro | HT-29 human colorectal cancer cells | Mechanism studies | Cell viability, apoptosis, autophagy flux |
| 3D Culture | HT-29 spheroids | Tumor microenvironment modeling | Invasion, penetration efficacy |
| In Vivo | HT-29 xenografts in nude mice | Efficacy and toxicity assessment | Tumor volume, histopathology, IHC |
The MTT assay provides a reliable method for quantifying this compound-induced cytotoxicity and determining appropriate treatment concentrations. The procedure should be conducted as follows [1] [2]:
Cell Seeding: Seed HT-29 cells in 96-well plates at a density of 2×10⁴ cells/mL (200 µL/well) and incubate for 24 hours to allow attachment.
This compound Treatment: Prepare fresh this compound solutions in complete medium at concentrations of 0, 30, 60, 90, 120, and 150 µM. Replace culture medium with this compound-containing medium and incubate cells for 24 hours at 37°C in 5% CO₂.
MTT Incubation: After treatment, add 40 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
Solubilization: Carefully remove the medium and dissolve formed formazan crystals in 100 µL DMSO with gentle shaking for 15 minutes.
Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.
Data Analysis: Calculate percentage viability relative to untreated controls (set at 100% viability). Perform experiments in triplicate with at least three biological replicates.
Dose-response curves should be generated by plotting this compound concentration versus percentage viability. The IC₅₀ value (concentration causing 50% inhibition of cell viability) can be determined using nonlinear regression analysis. For HT-29 cells, this compound typically exhibits IC₅₀ values in the range of 90-120 µM after 24 hours of treatment [1]. This quantitative assessment provides a foundation for selecting appropriate concentrations for subsequent mechanistic studies.
Table 2: this compound Cytotoxicity Profile in HT-29 Cells
| This compound Concentration (µM) | Viability (%) | Morphological Changes | Recommended Application |
|---|---|---|---|
| 0 (Control) | 100 ± 5 | Normal morphology | Baseline control |
| 30 | 85 ± 7 | Mild cell shrinkage | Subtoxic studies |
| 60 | 65 ± 6 | Moderate shrinkage | Apoptosis induction |
| 90 | 45 ± 5 | Significant shrinkage | Full mechanism studies |
| 120 | 30 ± 4 | Extensive cell rounding | Maximal effect studies |
| 150 | 20 ± 3 | Massive detachment | Cytotoxicity focus |
DAPI staining allows visualization of characteristic nuclear changes during apoptosis, including chromatin condensation and nuclear fragmentation. The protocol should be performed as follows [1]:
After this compound treatment, wash cells twice with cold PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
Stain with DAPI solution (1 µg/mL in PBS) for 10 minutes in the dark.
Wash twice with PBS and visualize using a fluorescence microscope with excitation at 358 nm and emission at 461 nm.
Count cells exhibiting condensed or fragmented nuclei in at least five random fields per sample. Calculate the percentage of apoptotic cells relative to total cells counted.
Annexin V-FITC/propidium iodide (PI) dual staining provides quantitative assessment of apoptosis by distinguishing between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1]:
Harvest approximately 1×10⁶ cells after this compound treatment using gentle trypsinization.
Wash cells twice with cold PBS and resuspend in 1× binding buffer at a density of 1×10⁶ cells/mL.
Transfer 100 µL cell suspension to a flow cytometry tube and add 5 µL Annexin V-FITC and 5 µL PI (50 µg/mL).
Incubate for 15 minutes in the dark at room temperature.
Add 400 µL of 1× binding buffer and analyze within 1 hour using a flow cytometer with appropriate filters (FITC: Ex/Em = 488/530 nm; PI: Ex/Em = 488/617 nm).
Analyze data using flow cytometry software, quantifying the percentage of cells in each quadrant from at least three independent experiments.
Acridine orange staining represents a straightforward method for detecting the formation of acidic autophagic vacuoles, which appear as bright red fluorescent structures [1]:
After this compound treatment, incubate cells with acridine orange (1 µg/mL in PBS) for 15 minutes at 37°C.
Wash twice with PBS and immediately visualize using a fluorescence microscope with blue excitation (450-490 nm).
The cytoplasm and nucleus will fluoresce bright green, while acidic autophagic vacuoles will appear bright red.
Quantify autophagy by counting cells with prominent red fluorescence or by measuring mean red fluorescence intensity using image analysis software.
Western blot analysis provides molecular evidence of autophagy induction by detecting specific protein markers. The key autophagy-related proteins to investigate include LC3, Beclin-1, and p62/SQSTM1 [1] [2]:
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay.
Electrophoresis: Separate 30-50 µg of total protein on 12-15% SDS-PAGE gels and transfer to PVDF membranes.
Blocking and Antibody Incubation: Block membranes with 5% non-fat milk for 1 hour, then incubate with primary antibodies overnight at 4°C using the following dilutions:
Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and visualize with a digital imaging system.
Data Analysis: Quantify band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio, which correlates with autophagosome formation. Monitor p62 degradation, which indicates autophagic flux.
For high-resolution analysis of autophagosome dynamics, the super-resolution confocal laser-scanning microscope system AX with NSPARC detector provides superior signal-to-noise ratio compared to conventional confocal microscopy [3]:
Transfect HT-29 cells with GFP-LC3 plasmid using appropriate transfection reagents.
24-48 hours post-transfection, treat cells with this compound for specified durations.
Fix cells with 4% paraformaldehyde or image live cells maintained in appropriate environmental chambers.
Acquire images using the NSPARC detector with 100× oil immersion objective (NA 1.45). For three-dimensional visualization, collect z-stack images at 0.2-0.5 µm intervals.
Analyze images for GFP-LC3 puncta formation, which indicates autophagosome formation. The high sensitivity of NSPARC allows observation of isolation membrane closure timing and three-dimensional movement of autophagosomal structures [3].
The following diagram illustrates the experimental workflow for detecting this compound-induced autophagy:
This compound's activation of the MAPK/JNK pathway can be demonstrated through western blot analysis of phosphorylated JNK and p38 proteins [1] [2]:
Prepare cell lysates as described in section 5.2.
Use the following primary antibodies for detection:
Follow standard western blot procedures as outlined in section 5.2.
Quantify band intensities and calculate the phosphorylation ratio (p-protein/total protein) for each MAPK family member.
This compound treatment typically increases p-JNK and p-p38 levels in a concentration-dependent manner, while having minimal effect on p-ERK, indicating specific activation of the stress-responsive MAPK pathways [1].
Pharmacological inhibition provides functional validation of the MAPK/JNK pathway's involvement in this compound-induced autophagy and apoptosis [1]:
Pretreat HT-29 cells with the JNK-specific inhibitor SP600125 (10 µM) for 2 hours prior to this compound exposure.
Process cells for viability assays, apoptosis detection, and autophagy assessment as described in previous sections.
Compare results with this compound-treated cells without inhibitor pretreatment.
The JNK inhibitor should significantly attenuate this compound-induced cytotoxicity, apoptosis, and autophagy, demonstrating the functional significance of this pathway in this compound's mechanism of action.
The following diagram illustrates the signaling pathway through which this compound induces autophagy and apoptosis:
Proper interpretation of autophagy data requires distinguishing between autophagic flux (the complete process) and mere autophagosome accumulation [4]:
Increased LC3-II levels coupled with decreased p62 indicate genuine autophagic flux activation.
Increased LC3-II with unchanged or increased p62 suggests impaired autophagosome degradation, potentially indicating blocked autophagic flux.
Use inhibitor approaches (3-MA for early stage, HCQ for late stage) to delineate the specific phase of autophagy affected by this compound treatment.
The functional role of autophagy in this compound's mechanism can be determined by assessing how autophagy inhibition affects cell viability. If autophagy inhibition enhances this compound-induced cell death, autophagy likely serves a cytoprotective role. Conversely, if autophagy inhibition reduces cell death, autophagy may contribute to cell death execution [1] [5].
Table 3: Troubleshooting Common Issues in this compound Autophagy Studies
| Problem | Potential Cause | Solution | Prevention |
|---|---|---|---|
| Inconsistent MTT results | Formazan crystal variability | Ensure consistent incubation time & temperature | Pre-warm MTT solution |
| Weak Western blot signals | Inadequate protein transfer | Optimize transfer conditions | Check transfer efficiency with Ponceau S |
| High background in fluorescence | Insufficient washing | Increase wash times & volumes | Optimize antibody concentrations |
| Variable autophagy markers | Inconsistent nutrient conditions | Standardize serum starvation protocols | Use consistent passage numbers |
The comprehensive methodological framework presented in these Application Notes provides researchers with validated protocols for investigating this compound-induced autophagy and apoptosis in colorectal cancer models. The integration of multiple complementary techniques—from basic viability assays to advanced imaging and pathway analysis—enables robust characterization of this compound's mechanisms of action. The consistent demonstration that this compound activates the MAPK/JNK pathway to induce both apoptosis and autophagy highlights its potential as a multifaceted anticancer agent. Furthermore, the detailed protocols for autophagy detection address common pitfalls in autophagy research, particularly the crucial distinction between autophagosome accumulation and genuine autophagic flux.
These standardized methods will facilitate comparative studies across different laboratory settings and support the preclinical development of this compound as a potential therapeutic agent. The ongoing optimization of this compound delivery systems and combination regimens with conventional chemotherapeutics represents a promising direction for future research. As interest in natural product-based cancer therapies continues to grow, the methodologies outlined here will provide an essential foundation for rigorous mechanistic studies of this compound and related compounds.
Understanding this compound's inherent properties is the first step in troubleshooting related issues.
| Property | Description | Associated Challenge |
|---|---|---|
| Chemical Structure [1] | Flavonol glucoside (C21H20O13) | The glucose moiety increases water solubility but can complicate organic extraction [1]. |
| Physical Form [1] | Yellow crystalline solid | Hygroscopic nature requires careful storage to avoid moisture absorption and degradation [1]. |
| Melting Point [1] | 229–230°C | Indicates thermal stability, but high-temperature processing must be controlled [1]. |
| Aqueous Solubility [1] [2] | Markedly soluble in water | An advantage for hydrophilic systems, but poor permeability through biological membranes can be a limitation [1] [2]. |
| Organic Solubility [1] | Less soluble in alcohol and other anhydrous organic solvents | Makes complete isolation and purification free of mineral matter difficult [1]. |
| Stability [1] | More stable than many natural compounds due to structural -OH groups | Labile to degradation during extraction/purification; subject to photodegradation [3] [1]. |
Nanotechnological approaches effectively enhance this compound's solubility, stability, and bioavailability. The table below compares proven delivery systems.
| Delivery System | Key Components | Preparation Method Highlight | Reported Outcomes |
|---|---|---|---|
| Ethosomes [3] [4] | Phosphatidylcholine, Ethanol (20-45%), Water | Ethanol Injection (EI) Method: Adding PC-ethanol solution to water [3]. | Size: ~150 nm; Encapsulation Efficiency: >94%; Enhanced skin permeation & controlled release [3]. |
| Proniosomal Gel [1] | Surfactants, Lipids, Cholesterol | Not specified in detail | Improved skin flow and sustained effect for topical melanoma management [1]. |
| Liposomal Formulation [1] | Phospholipids | Not specified in detail | Improved management of oxidative stress and seizure development in an epilepsy model [1]. |
| Nanoparticles [1] | Polymer-based (specifics not detailed) | Nanotechnology-based formulation | Successfully halted colony formation and growth in vitro [1]. |
This method produced superior results for this compound loading and is recommended for transdermal applications [3].
For cutaneous application, the dispersion can be converted to a gel.
Proper isolation and analysis are critical for experimental reproducibility.
| Method | Application | Key Details |
|---|---|---|
| HPLC Analysis [5] | Quantitative estimation of this compound | Column: ZORBAX Eclipse XDB C-18 (15 cm × 4.6 mm, 5 µm). Mobile Phase: Gradient of 0.1% formic acid and acetonitrile [5]. |
| LC-ESI-MS/MS [5] | Qualitative and quantitative analysis | System: Triple Quad 5500+. Column: Ascentis C18 (4.6 × 150 mm, 3 µm). Used for metabolite profiling [5]. |
| Successive Solvent Extraction [5] | Isolate this compound from plant material | Use solvents of increasing polarity: Petroleum Ether → Chloroform → Ethyl Acetate → Butanol → Water. Ethyl Acetate yielded the highest this compound polyphenolics [5]. |
Q1: My this compound extraction yield is low. How can I improve it?
Q2: My this compound formulation shows poor encapsulation efficiency in nanocarriers. What could be wrong?
Q3: How can I protect this compound from degradation during my experiments?
Q4: What are the best solvents for preparing this compound stock solutions for in vitro assays?
The following diagram outlines the key decision points for selecting the right strategy based on your research goals.
Understanding gossypin's physicochemical properties is the first step in troubleshooting stability issues. The table below summarizes key characteristics relevant to its handling in solution.
| Property | Description | Implication for Handling |
|---|---|---|
| Chemical Structure | Flavonol glucoside (Gossypetin 8-glucoside) [1] [2] | The glucoside moiety increases water solubility compared to the aglycone [2]. |
| Physical Form | Yellow crystalline solid [2] | Consistent with many purified flavonoid compounds. |
| Melting Point | 229–230 °C [2] | Indicates a stable compound at standard lab temperatures. |
| Solubility | Markedly soluble in water; less soluble in anhydrous organic solvents [2]. | Aids in preparing aqueous solutions but complicates organic extraction. |
| Stability Advantage | More stable than many other natural compounds due to structural arrangement and -OH groups [2]. | Suggests good inherent stability if stored correctly. |
Here are solutions to frequently encountered problems when working with this compound in experimental settings.
The following are detailed methodologies for key assays involving this compound, as cited in recent literature.
This protocol is adapted from a 2025 study on this compound's effects on colorectal cancer cells [3].
A 2025 study used the following protocols to quantify this compound's antioxidant power [1].
The following workflow diagram visualizes the key steps for assessing this compound's antioxidant activity as described in these protocols.
To overcome inherent limitations like solubility, researchers are exploring advanced formulation techniques.
Based on the reviewed literature, the main hurdles in working with gossypin and developing its nano-formulations are related to its inherent physicochemical properties. The table below summarizes the identified problems and the proposed solutions explored by researchers.
| Problem | Description | Proposed Solution | Key Citations |
|---|---|---|---|
| Water Solubility & Purification | High water solubility complicates complete isolation and purification from mineral matter. | Use specialized techniques (HPLC, HPTLC, LC-MS) for separation and analysis. | [1] |
| Structural Lability | Conventional extraction/purification can degrade the chemical structure, reducing activity. | Optimize conditions using methods like Response Surface Methodology; employ nano-formulations. | [1] |
| Isolation Difficulty | Challenging to isolate from plant material due to its polar nature and few ionic compounds. | Leverage its glucose moiety for aqueous-based synthesis or purification. | [1] |
| Handling and Storage | Powdered this compound extract is hygroscopic and incompatible with strong oxidizing agents. | Implement careful storage and handling protocols to maintain stability. | [1] |
The following protocols are adapted from successful applications documented in the literature.
This approach is suggested for improving skin permeation and sustaining the effect of this compound, particularly for conditions like melanoma [1].
This protocol is used to enhance the delivery and efficacy of this compound, validated in an in vivo model for managing oxidative stress during epilepsy [1].
While not specific to this compound, the following workflow is a robust statistical method for optimizing lipid nanoparticle (LNP) formulations. It can be adapted for developing this compound nano-formulations by systematically testing mixture and process factors to overcome issues like stability and low yield [2].
The diagram below outlines the key stages of this optimization workflow.
Workflow Stages Explained:
What are the main pharmacological benefits of this compound that justify nanoparticle development? this compound has shown significant anticancer activity by inducing apoptosis and autophagy in cancer cells, notably via the MAPK/JNK pathway in colorectal cancer models [3]. It also exhibits antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development [1].
Are there any specific safety concerns with this compound nanoparticles? While this compound itself is generally considered safe, potential side effects like skin, eye, or respiratory irritation have been noted for the herbal bioactive. Robust toxicological studies on the final nano-formulation are essential [1].
This section addresses common methodological questions for researchers characterizing gossypin.
FAQ 1: What is a standard method to confirm this compound purity?
High-Performance Liquid Chromatography (HPLC) is a standard method for confirming the chemical purity of this compound. In a recent study on this compound's anticancer effects, researchers used HPLC to confirm a purity of 98.5% for the this compound compound prior to their experiments [1]. This indicates that HPLC is a trusted method in the field for establishing a high baseline purity for research-grade this compound.
FAQ 2: How can I assess this compound purity in a formulated product, like a gel?
For complex formulations such as gels or nanovesicles, determining the purity of the raw material should be completed before formulation begins. Once the pure compound is incorporated into a delivery system like an ethosome gel, the focus of analysis shifts to parameters like entrapment efficiency and drug release profile. Research on this compound-loaded ethosome gels has reported an entrapment capacity higher than 94%, which is an indirect indicator of the formulation's quality and efficiency, though it does not directly measure the initial compound's purity [2].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Purity Reading (HPLC) | Raw material degradation or impurities from extraction. | Source this compound from a reputable supplier with certified HPLC analysis (e.g., 98.5% purity) [1]. |
| Low Entrapment Efficiency | Inefficient loading into delivery system (e.g., ethosomes). | Optimize preparation method; the Ethanol Injection (EI) technique is reported superior to Water Injection (WI) [2]. |
| Inconsistent Bioactivity | Degradation of this compound or presence of inactive isomers/impurities. | Confirm purity upon receipt; store as directed (e.g., -20°C, in the dark) [2] [1]; use fresh solutions. |
While a full detailed method was not available, the confirmed use of HPLC for this compound purity analysis provides a starting point [1]. You would need to develop and validate a specific method for your laboratory. The workflow for this process can be summarized as follows:
The table below summarizes the key physicochemical characteristics of this compound based on published research, which are critical for determining its storage conditions.
| Property | Description / Value | Citation |
|---|---|---|
| Chemical Name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-4H-chromen-8-yl b-D-glucopyranoside | [1] |
| Physical Form | Yellow crystalline solid powder | [1] |
| Melting Point | 229–230 °C | [1] |
| Solubility | Markedly soluble in water; less soluble in anhydrous organic solvents and alcohol. | [1] |
| Hygroscopicity | The powdered extract is hygroscopic (absorbs moisture from the air). | [1] |
| Incompatibilities | Strong oxidizers. Can cause skin, eye, and respiratory irritation. | [1] |
Key Handling Implications:
The following protocols are synthesized from general best practices for handling hygroscopic, labile phytochemicals like this compound.
| Parameter | Recommended Condition | Rationale & Notes |
|---|---|---|
| Container | Airtight, light-resistant container (e.g., amber glass vial). | Protects from moisture, air, and photodegradation. |
| Temperature | 2-8°C (refrigerated) for long-term storage. For short-term (days), room temperature in a desiccator may be acceptable. | Low temperature slows kinetic degradation processes. |
| Environment | Inert atmosphere (e.g., under argon or nitrogen) and/or in a desiccator. | Prevents oxidative degradation and moisture absorption. |
| Form | Dry powder is more stable than solutions. | Aqueous solutions are prone to hydrolysis and microbial growth. |
| Solution Storage | If a solution is necessary, prepare fresh. For short-term hold (hours), keep at 2-8°C. Avoid freeze-thaw cycles. | Stability data for this compound in solution is not well-established. |
To overcome this compound's stability and bioavailability limitations, researchers are exploring advanced drug delivery systems. The table below summarizes one promising approach.
| Strategy | Description | Key Findings & Stability Data |
|---|
| Proniosomal Gel | A dry, free-flowing powder that forms niosomes (vesicles) upon hydration. Used for topical delivery. | Entrapment Efficiency: 81.3 - 95.5% [2]. Particle Size: Nano-sized (189.3 - 912.0 nm) [2]. Physical Stability: No major changes in entrapment efficiency or particle size after 90 days of storage [2]. | | Liposomal Formulation | Phospholipid-based vesicles encapsulating the drug. | Cited as a method to improve oxidative stability in vivo [1]. | | Nanoparticles | General encapsulation at the nanoscale. | Reported to successfully halt colony formation and growth in vitro better than the parent compound [1]. |
Here is a workflow for developing and testing a proniosomal gel formulation, based on the research cited:
Q1: What is the most critical factor to ensure when storing this compound powder? The most critical factor is protection from moisture. Because this compound is hygroscopic, it must be stored in an airtight container, ideally within a desiccator, to maintain its stability and purity [1].
Q2: Can I make a stock solution of this compound and store it for later use? It is not recommended. While short-term storage of a solution in a refrigerator for a few hours may be acceptable, this compound's stability in aqueous solution over the long term is not well-documented. For the best results, prepare solutions fresh just before use [1].
Q3: The this compound powder in my vial has clumped together. Does this mean it has degraded? Clumping is a strong indicator that the powder has absorbed moisture from the environment. While it may not be fully degraded, its potency could be compromised, and it would be prudent to obtain a new sample. For your next sample, ensure it is stored with strict moisture control.
Q4: What analytical techniques are used to study this compound's purity and stability? Common techniques include High-Performance Liquid Chromatography (HPLC), HPTLC, Mass Spectroscopy (MS), and Nuclear Magnetic Resonance (NMR) [1]. These methods can help identify the parent compound and any degradation products.
The table below summarizes quantitative data on this compound's effects from recent studies to assist in assay design and expectation setting.
| Cell Line / Assay Type | Key Finding | Experimental Conditions | Citation |
|---|
| Human Glioma U251 Cells (WST-1 Assay) | Inhibited cell proliferation in a dose- and time-dependent manner; minimally toxic to normal human astrocytes. [1] | Concentration: 0-90 μM Time: 12, 24, 48, 72 hours Result: Induced G2/M phase cell cycle arrest. [1] | [1] | | A375 Melanoma Cells (Wound Healing/Migration Assay) | Confirmed potential antitumoral effect, especially when delivered via a this compound-loaded ethosomal gel. [2] | Formulation: this compound-loaded ethosome gel for transdermal delivery. [2] | [2] | | DPPH Radical Scavenging Assay | Moderate scavenging activity. [3] | Result: Expressed as Trolox Equivalents (TEAC): 41.68 mM/g. [3] | [3] | | FRAP (Reducing Power) Assay | Robust reducing capacity. [3] | Result: Expressed as Trolox Equivalents (TEAC): 126.28 mM/g. [3] | [3] |
Here are detailed methodologies for key experiments cited in the support guide.
This protocol is adapted from a study on human malignant glioma U251 cells.
This protocol evaluates the free radical scavenging activity of this compound.
The following diagrams, generated using Graphviz, illustrate the key molecular mechanisms of this compound action described in research.
Q1: What is a typical starting concentration range for this compound in cell viability assays? A: Based on literature, a concentration range of 0-90 μM is effective for observing dose-dependent effects on viability in human glioma cells, with 72 hours being a sufficient duration to see significant proliferation inhibition [1]. It is recommended to conduct a preliminary dose-response curve to determine the optimal range for your specific cell line.
Q2: How can I improve the solubility and stability of this compound in culture medium? A: this compound is notably soluble in water but less so in anhydrous organic solvents [4]. For in vitro studies:
Q3: My this compound treatment isn't showing expected viability reduction. What could be wrong? A: Consider these troubleshooting steps:
Is gossypin toxic in vivo? Current research indicates low toxicity. Studies in mice and rats report no observable toxicity or significant adverse effects on body weight or organ function at doses demonstrating therapeutic efficacy [1] [2] [3].
What is a safe and effective dosing range for this compound in rodent studies? Effective doses vary by model and administration route. The table below summarizes key data from recent in vivo studies.
| Study Model | Effective Dose | Administration Route | Reported Toxicity or Safety Findings | Source |
|---|---|---|---|---|
| Cisplatin-induced neurotoxicity (Mouse) | 5, 10, 20 mg/kg/day | Intraperitoneal (IP) | No significant toxicity reported; dose-dependent protection. [2] | |
| Myocardial injury (Rat) | 10, 20 mg/kg | Oral | No adverse effects on body weight or organ function. [1] | |
| Melanoma xenograft (Mouse) | 10, 100 mg/kg for 10 days | Not specified | No toxicity reported; increased survival rate. [3] | |
| Colorectal cancer xenograft (Mouse) | Evidence of in vivo efficacy | Not specified | Reduced tumor volume with induced apoptosis/autophagy. [4] [5] |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low solubility in aqueous solutions | Glycoside structure with both hydrophilic/hydrophobic properties | Use a small amount of DMSO as initial solvent, then dilute with saline or buffer; consider PEG-based vehicles [6]. |
| Inconsistent in vivo results | Poor bioavailability or rapid clearance | Explore nanocarrier systems (liposomal, proniosomal) to enhance stability, bioavailability, and sustainability [7]. |
| Lack of expected therapeutic effect in disease model | Incorrect dosing or pathway mismatch | Confirm that the disease model involves molecular targets this compound is known to affect (e.g., MAPK/JNK, oxidative stress) and optimize dose [4] [2] [7]. |
This protocol is adapted from a 2025 study that demonstrated this compound's efficacy in protecting against cisplatin-induced neurotoxicity [2].
The following diagram illustrates the core mechanism by which this compound counteracts cisplatin-induced neurotoxicity, based on the analyzed markers:
This protocol is based on a 2025 study investigating this compound's effect on colorectal cancer cells [4] [5].
The workflow for confirming the anticancer mechanism of action is outlined below:
Gossypol's effects on autophagy are complex and context-dependent. The table below summarizes key findings from recent studies.
| Cancer Cell Type / Model | Reported Effect on Autophagy | Proposed Mechanism(s) | Key Experimental Findings |
|---|---|---|---|
| Androgen-Independent Prostate Cancer [1] | Induces Autophagic Cell Death | Inhibits Bcl-2-Beclin 1 interaction at the Endoplasmic Reticulum; Downregulates Bcl-2, upregulates Beclin 1 [1]. | Autophagy is preferential death mechanism in cells with high Bcl-2; Death is Beclin 1- and Atg5-dependent [1]. |
| Pancreatic Cancer (PANC-1) [2] | Synergistically Induces Autophagy & Cell Death | Combination with G9a inhibitor increases LC3-II levels and autophagosome number; Proposed to act in a BNIP3-dependent manner [2]. | Combination showed synergistic cell death (CI<1) in p53-mutant cells; No cytotoxicity in non-tumorigenic pancreatic cells [2]. |
| Multiple Myeloma (OPM2) [3] | Not Directly Focused on Autophagy | Induces apoptosis via Bcl-2/Mcl-1 inhibition and IL-6/JAK2/STAT3 signaling disruption [3]. | Gos induced caspase-3 activation and cytochrome c release; Inhibited phosphorylation of JAK2, STAT3, ERK1/2, and p38MAPK [3]. |
| Huntington's Disease Model [4] | Induces Autophagic Degradation | Binds to VCP/p97, induces formation of VCP-LC3-mHTT complex, triggering autophagic degradation of mutant huntingtin [4]. | Gossypol acetate lowered mHTT levels in patient-derived neurons and improved motor function in mouse and Drosophila HD models [4]. |
Based on the literature, here is a generalized workflow you can adapt to investigate gossypol's effects on autophagy in your specific experimental model.
Here are detailed protocols for critical assays based on the search results.
Q1: My results on gossypol and autophagy are inconsistent. Why might this be?
Q2: I see an increase in LC3-II, but I am unsure if it represents induced autophagy or a blocked degradation. How can I distinguish between the two?
Q3: Are there specific controls recommended for gossypol autophagy experiments?
Q4: What is the clinical relevance of studying gossypol-induced autophagy?
I hope this structured technical support guide provides a solid foundation for your experimental work. The field is advancing, so staying updated with the latest literature will be crucial.
| Feature | 5-Fluorouracil (5-FU) | Gossypol |
|---|---|---|
| Drug Type | Synthetic fluorinated pyrimidine analog; antimetabolite chemotherapy drug [1] | Natural polyphenolic compound extracted from cotton plants (e.g., seeds, roots) [2] [3] |
| Primary Mechanism of Action | Inhibition of Thymidylate Synthase (TS), disrupting DNA synthesis [1] | Downregulation of Bcl-2 family proteins (promoting apoptosis) and Thymidylate Synthase (TS) [2] [3] |
| Role in Combination | Core chemotherapeutic agent | Chemosensitizer; enhances efficacy of 5-FU [2] |
| Key Synergistic Mechanism | - | Down-regulation of TS and inhibition of mTOR/p70S6K1 signaling pathway [2] |
| IC₅₀ (48h) in Colon Cancer Cells | Varies by cell line and study | HT-29: 26.11 ± 1.04 μmol/L HCT116: 14.11 ± 1.08 μmol/L RKO: 21.83 ± 1.05 μmol/L [2] | | Clinical Status | Standard of care for colorectal cancer [1] | Investigational; under evaluation in clinical trials [3] |
The synergistic interaction between gossypol and 5-FU is supported by several key experiments.
The following diagram illustrates the primary mechanisms of 5-FU and gossypol, and how their actions converge to enhance cancer cell death.
As the diagram shows:
While the preclinical data is promising, it's important to view it within the broader research context.
The primary evidence for gossypin's direct inhibition of Aurora Kinase A (AURKA) comes from a study in gastric cancer cell lines (HGC27 and AGS). The table below summarizes the key experimental findings and methodologies from that research.
| Aspect of Validation | Experimental Findings/Description |
|---|---|
| Direct Binding & Kinase Inhibition | In vitro kinase assay: this compound directly inhibited active AURKA, reducing phosphorylation of its substrate (Myelin Basic Protein, MBP) in a dose-dependent manner [1]. |
| Cellular Thermal Shift Assay (CETSA): Treatment stabilized AURKA in cells, causing it to degrade at higher temperatures, confirming direct binding in a cellular environment [1]. | |
| Pulldown Assay: this compound-bound Sepharose 4B beads successfully pulled down AURKA from cell lysates, providing biochemical evidence of direct interaction [1]. | |
| Anti-Proliferative Effects (In Vitro) | MTT Assay: this compound inhibited proliferation of HGC27 and AGS gastric cancer cells with IC₅₀ values of 3.5 μM and 4.2 μM, respectively, after 72 hours [1]. |
| Anchorage-Independent Growth: this compound (5 and 10 μM) significantly reduced the number and size of colonies in soft agar [1]. | |
| Impact on Cell Cycle & Apoptosis | Cell Cycle Analysis: Induced G2/M phase arrest and decreased the S phase population. Reduced expression of cyclin A2 and cyclin B1, and phosphorylation of CDC2 (CDK1) [1]. |
| Apoptosis Assay: Induced intrinsic apoptosis pathway, characterized by activation of caspases (Caspase-9, -7, -3), PARP cleavage, and increased cytochrome c expression [1]. | |
| Effects on Downstream Signaling | Western Blotting: Decreased phosphorylation of AURKA and its downstream target, Histone H3 (at Serine 10) [1]. |
For key experiments, the methodologies were as follows:
The experimental data suggests this compound exerts its anticancer effects in gastric cancer through a multi-targeted mechanism, primarily by directly inhibiting AURKA and RSK2. The following diagram illustrates the integrated signaling pathway based on these findings.
This compound is one of many compounds investigated for AURKA inhibition. The table below contextualizes it alongside other inhibitors mentioned in the search results.
| Inhibitor / Compound | Reported Type / Source | Key Reported Characteristics (from search results) |
|---|---|---|
| This compound | Natural Flavone (from Hibiscus vitifolius) | Multi-targeted; directly inhibits AURKA & RSK2; induces G2/M arrest & apoptosis; anti-proliferative in gastric cancer cells [1]. |
| Compound 5h | Synthetic Quinazolin-4-amine Derivative | Potent, selective (362-fold for Aurora A over Aurora B); shows anti-proliferative activity in triple-negative breast cancer (MDA-MB-231) [2]. |
| Compounds A1 & A2 | Computationally Discovered (ZINC database) | Identified via pharmacophore modeling; showed superior docking scores to reference MK-5108; favorable ADMET profiles in silico [3]. |
| Alisertib (MLN8237) | Synthetic (Mentioned as a clinical candidate) | A selective AURKA inhibitor; used as a research tool and has been in clinical trials [4]. |
Gossypin is a flavone isolated from Hibiscus vitifolius and has been identified as a direct multi-kinase inhibitor, primarily targeting both Aurora Kinase A (AURKA) and RSK2 [1] [2].
The following diagram illustrates the multifaceted anticancer mechanism of this compound through the direct inhibition of AURKA and RSK2.
Experimental evidence for direct binding comes from in vitro kinase assays and cell-based assays, which confirmed that this compound directly binds to and inhibits the enzymatic activities of AURKA and RSK2, leading to the downstream effects summarized above [1] [2].
The primary evidence for this compound's efficacy comes from studies on gastric cancer models. The table below summarizes key quantitative findings from these investigations.
| Experimental Model | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Gastric Cancer Cells (HGC27, AGS) | MTT Cell Proliferation | Attenuated anchorage-dependent cell growth. | [1] [2] |
| Gastric Cancer Cells (HGC27, AGS) | Anchorage-Independent Growth (Soft Agar) | Suppressed colony formation in soft agar. | [1] [2] |
| Gastric Cancer Cells (HGC27, AGS) | Transwell Migration Assay | Inhibited cell migration. | [1] [2] |
| Gastric Cancer Cells (HGC27, AGS) | Flow Cytometry (Cell Cycle) | Decreased S phase; increased G2/M arrest. | [1] [2] |
| Gastric Cancer Cells (HGC27, AGS) | Western Blot (Apoptosis) | Activated caspases, increased cytochrome c, PARP cleavage. | [1] [2] |
Here are the detailed methodologies for the key experiments cited:
This compound exists within a broader landscape of RSK2-targeting compounds. The table below places it in context with other notable inhibitors.
| Inhibitor | Origin/Type | Key Characteristics | Development Status |
|---|---|---|---|
| This compound | Natural Flavone | Dual AURKA/RSK2 inhibitor; broad anticancer activity in vitro. | Preclinical research |
| SL0101 | Natural Product (Flavonol Glycoside) | First known selective RSK inhibitor; binds NTKD inducing conformational change [4]. | Research tool compound |
| BI-D1870 | Synthetic Small Molecule | ATP-competitive inhibitor for RSK NTKD; lacks selectivity for RSK isoforms. | Preclinical research |
| NSYSU-115 | Synthetic Small Molecule | Novel, potent (IC50: 45.5 nM); suppresses migration & EMT in pancreatic cancer models [3]. | Preclinical research |
| PMD-026 | Synthetic Small Molecule | Orally available; first RSK inhibitor in clinical trials for metastatic breast cancer [5]. | Phase I/II |
The structural basis for RSK2 inhibition is best understood for the natural inhibitor SL0101. The following diagram outlines the conformational changes it induces, providing a model that may be relevant for other inhibitors.
The evidence positions this compound as a promising natural product-derived dual kinase inhibitor. Its main advantage is its ability to simultaneously target two key oncogenic kinases (AURKA and RSK2), potentially leading to synergistic anticancer effects. However, this lack of specificity could also be a drawback, possibly leading to off-target effects [1] [2].
A significant challenge for natural flavonoids and their glycosides, including this compound and SL0101, is their often suboptimal pharmacokinetic properties in vivo, which has been a major barrier to clinical translation [4] [5]. Future research should focus on:
The following table summarizes experimental data on feed additives that protect quails from gossypol-induced immunosuppression and oxidative damage, as demonstrated in a 2025 study [1].
| Additive | Dosage | Body Weight Gain (BWG) Improvement | FCR Improvement | Key Antioxidant Effects | Key Immunological Effects |
|---|---|---|---|---|---|
| Turmeric*(Curcuma longa)* | 5000 mg/kg diet | Increased BWG by 15.6% vs. positive control | Restored to level of negative control | Significantly restored antioxidant enzyme activities | Increased antibody production |
| Probiotic | 100 mg/kg diet | Increased BWG by 15.9% vs. positive control | Restored to level of negative control | Significantly restored antioxidant enzyme activities | Increased IgG by 60% vs. positive control |
| Multi-enzyme | 500 mg/kg diet | Increased BWG by 14.2% vs. positive control | Restored to level of negative control | Significantly restored antioxidant enzyme activities | Increased antibody production |
| Alpha-Lipoic Acid | 300 mg/kg diet | Data in study | Restored to level of negative control | Increased SOD by 105%; reduced MDA by 46.8% | Increased IgG by 60% vs. positive control |
The data in the table above was generated under the following experimental conditions [1]:
Gossypol exhibits a dual role: it can induce oxidative stress in animal tissues while also demonstrating pro-oxidant effects in tumor cells. The protective additives likely work through several pathways, as illustrated below.
The diagram illustrates the core mechanisms. Key points include:
| Feature | Gossypin | Indomethacin |
|---|---|---|
| Compound Class | Flavonoid glycoside [1] | Non-steroidal anti-inflammatory drug (NSAID), indole-acetic acid derivative [2] |
| Primary Mechanism of Action | Information missing in search results; detailed anti-inflammatory pathway not fully elucidated in available data. | Nonselective inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes [3] [2]. |
| Key Molecular Targets | Information missing for anti-inflammatory action. | Prostaglandin G/H synthase 1 & 2 (COX-1 & COX-2) [2]. |
| Reported Anti-inflammatory Efficacy | In vivo (Rat model): Cotton waste extract (containing this compound) showed superior anti-inflammatory and hepatoprotective effects compared to other extracts [1].
Quantitative Data: Not available for this compound alone. | Well-established efficacy in humans for various inflammatory conditions (e.g., arthritis, bursitis, gout) [3].
In vivo (Rat colitis model): Ineffective or worsened inflammation in a specific model [4]. | | Research Status | Early-stage investigation; primarily in animal models and phytochemical characterization [1]. | FDA-approved drug with well-defined clinical use, pharmacokinetics, and safety profile [3] [2]. |
Here is a detailed look at the experimental approaches from the key studies found in the search results.
The most relevant study investigated extracts from Egyptian cotton waste (Gossypium barbadense L. Giza 95), which contained this compound, rather than purified this compound itself [1].
Indomethacin's effects are well-documented. The search results included a specific animal study for contrast.
The following diagram illustrates the well-established mechanism of action for indomethacin, based on the search results.
The following table summarizes the anti-cancer effects of gossypol and its more active enantiomer, AT-101 (R-(−)-gossypol), across various human cancer cell lines, as reported in recent scientific literature.
| Cancer Type | Cell Line(s) | Experimental Findings | Key Mechanisms / Targets Identified | Citation |
|---|---|---|---|---|
| Cervical Cancer | HeLa, SiHa | Inhibition of proliferation, migration, invasion; IC~50~ ~14.96 μmol·L⁻¹ (HeLa, 48h); Dose-dependent downregulation of PIK3R2, GRB2, MAPK1. | Modulation of PI3K/AKT signaling pathway; induction of apoptosis. | [1] [2] |
| Multiple Myeloma | RPMI 8226, U266, MM1.S, etc.; primary patient cells | Cytotoxic to drug-resistant lines and primary cells; overcomes stromal cell protection; induces mitochondrial apoptosis. | Bcl-2 family inhibition (Bcl-2, Bcl-xL, Mcl-1); increased Bax/Bcl-2 ratio; caspase activation. | [3] |
| Colon Cancer | COLO 225 | Significant reduction in cell viability; downregulation of genes including CLAUDIN1, ELK1, FAS, GAPDH, IL2, IL8, ZFAND5. | Gene expression regulation; induction of apoptosis; potential inhibition of MSI1-RNA interaction. | [4] [2] |
| Broad Spectrum Cancers | Various (e.g., Breast, Lung, Pancreatic, Prostate) | Preclinical studies show potent antiproliferative and pro-apoptotic effects across many carcinoma cell lines. | Bcl-2 family protein inhibition; caspase-dependent pathway activation; disruption of mitochondrial membrane potential; inhibition of pro-angiogenic kinases. | [5] [2] |
The cytotoxicity data in the table were generated using standard, robust in vitro methodologies.
Cell Viability and IC₅₀ Determination:
Apoptosis and Mitochondrial Pathway Analysis:
Migration and Invasion Assays:
The diagram below integrates key mechanisms of gossypol into a unified experimental workflow for profiling its anti-cancer activity, from initial cell viability screening to in-depth mechanistic validation.
Gossypol's cardioprotective effects are multi-faceted, targeting several critical pathways involved in cell death and inflammation.
The following diagram illustrates the primary signaling pathways through which gossypol is known to exert its cardioprotective effects, integrating the key mechanisms discussed.
Figure 1: Gossypol Cardioprotective Signaling Pathways
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental models and protocols used in the cited studies.
| Study Focus | Model Used | Treatment Protocol | Key Readouts & Assessments |
|---|
| Myocardial I/R Injury & Ferroptosis [1] | In vivo: Langendorff isolated perfused rat heart. In vitro: H9c2 cells & neonatal rat cardiomyocytes. | Hearts: Perfused with GAA (during reperfusion). Cells: Treated with GAA + inducers (Era, RSL3). | In vivo: Infarct size (TTC staining), MDA, GPX4/ACSL4 mRNA & protein. In vitro: Cell viability (MTT), Lipid ROS, Iron content. | | Sepsis-Induced Myocardial Dysfunction [2] | In vivo: Cecal Ligation & Puncture (CLP) mouse model. In vitro: LPS-treated primary cardiomyocytes. | Mice: Gossypol (i.g.) post-CLP. Cells: Pre-treated with gossypol before LPS. | In vivo: Survival rate, serum cardiac markers (CK-MB, LDH), heart oxidative markers (ROS, SOD). In vitro: Cytokine levels (ELISA), AKT/IKK phosphorylation (Immunoblot). |
While the preclinical data is promising, translating gossypol into a clinical cardioprotective therapeutic faces specific challenges and considerations.
However, its journey toward clinical application requires cautious optimism. The most significant challenge is its narrow therapeutic window, as evidenced by direct cardiotoxic effects at higher concentrations [3]. Future research should prioritize:
Irritant